molecular formula C7H16ClNO2 B574371 (R)-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride CAS No. 167223-43-0

(R)-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride

Cat. No.: B574371
CAS No.: 167223-43-0
M. Wt: 181.66
InChI Key: HRTQWUHFSXVRPY-JEDNCBNOSA-N
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Description

(R)-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2R)-2-amino-3,3-dimethylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTQWUHFSXVRPY-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to (R)-Methyl 2-Amino-3,3-dimethylbutanoate Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride, also known as D-tert-Leucine methyl ester hydrochloride, is a chiral, non-proteinogenic amino acid ester derivative. Its structural hallmark is a sterically demanding tert-butyl group adjacent to the chiral center, which imparts unique conformational constraints. This feature makes it a valuable and often indispensable building block in modern asymmetric synthesis. In the pharmaceutical industry, it serves as a key intermediate for preparing peptidomimetics and protease inhibitors, where the bulky side chain can play a critical role in modulating binding affinity and selectivity for biological targets.[1][2][3] This guide provides an in-depth overview of its chemical properties, a validated synthesis protocol, comprehensive characterization data, and a discussion of its applications for researchers and professionals in drug development.

Physicochemical and Structural Properties

The compound is typically a white to off-white crystalline solid, which may be slightly hygroscopic.[4] It exhibits moderate solubility in polar solvents like water and alcohols, a characteristic imparted by its ionic hydrochloride nature.[4]

Key Properties
PropertyValueSource(s)
IUPAC Name methyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloridePubChem[5]
Synonyms D-tert-Leucine methyl ester HCl, Methyl D-tert-leucinate HClPubChem[5]
CAS Number 74244-83-0 (for the hydrochloride)Multiple Sources
Molecular Formula C₇H₁₆ClNO₂ChemBook[6]
Molecular Weight 181.66 g/mol ChemBook[6]
Melting Point 183-186 °CChemBK[1]
Appearance White to off-white crystalline solidGuidechem[4]
Chemical Structure

The structure features a chiral carbon at the C2 position in the (R)-configuration. The bulky tert-butyl group at C3 sterically shields this center, influencing its reactivity and the conformation of molecules derived from it. The amine is protonated, forming an ammonium chloride salt.

Caption: 2D structure of this compound.

Synthesis and Purification

The most direct and widely used method for preparing amino acid methyl ester hydrochlorides is the Fischer esterification of the parent amino acid.[7] This approach is efficient, uses readily available reagents, and typically results in high yields.

Overview of Synthetic Strategy

The synthesis involves treating the parent amino acid, (R)-2-amino-3,3-dimethylbutanoic acid (D-tert-leucine), with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation.[6]

Causality of Reagent Choice: Thionyl chloride reacts in situ with the methanol solvent to generate both hydrogen chloride (HCl) gas and methyl sulfite. The generated HCl is the true catalyst for the esterification, protonating the carbonyl oxygen of the carboxylic acid and rendering it more electrophilic for attack by methanol. This in situ generation of dry HCl is often more convenient and efficient than bubbling anhydrous HCl gas through the reaction mixture. The large excess of methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

Detailed Experimental Protocol

This protocol is a self-validating system, concluding with characterization steps to confirm product identity and purity.

Materials and Equipment:

  • (R)-2-amino-3,3-dimethylbutanoic acid (D-tert-leucine)

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (Et₂O)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heat source

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • NMR spectrometer

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-amino-3,3-dimethylbutanoic acid (e.g., 5.0 g, 38.1 mmol).

  • Solvent Addition: Add anhydrous methanol (e.g., 100 mL) to the flask. Stir the suspension at room temperature.

  • Catalyst Addition (Caution): Cool the flask in an ice bath (0 °C). Slowly add thionyl chloride (e.g., 8.3 mL, 114.3 mmol, 3.0 eq) dropwise via syringe over 15-20 minutes. This step is exothermic and releases HCl and SO₂ gas; it must be performed in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and fit the flask with a reflux condenser protected by a calcium chloride drying tube. Heat the mixture to reflux (approx. 65 °C) and maintain for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Workup and Isolation: After cooling to room temperature, remove the solvent and excess reagents under reduced pressure using a rotary evaporator. This will yield a solid or semi-solid residue.[6]

  • Purification: Add cold diethyl ether to the residue and triturate (vigorously scrape and stir with a spatula) to break up the solid. This step washes away non-polar impurities and induces crystallization. Collect the white solid by vacuum filtration, wash with additional cold diethyl ether, and dry in a vacuum oven to yield the final product.[6]

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: D-tert-Leucine Reagents Add Methanol (Solvent) Add SOCl₂ (Catalyst, in situ HCl) Start->Reagents Reaction Reflux (16-24h) Esterification Reaction Reagents->Reaction Workup Concentrate in vacuo (Rotary Evaporator) Reaction->Workup Purification Triturate with Et₂O Vacuum Filtration Workup->Purification Product Final Product: (R)-Methyl 2-amino-3,3- dimethylbutanoate HCl Purification->Product Characterization Characterization (NMR, IR) Confirm Purity & Identity Product->Characterization

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural confirmation. The hydrochloride salt is typically analyzed in deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆). The data below is representative for a DMSO-d₆ solvent.[6]

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MultiplicityIntegration
-C(C H₃)₃1.0026.3singlet9H
-C (CH₃)₃N/A33.1N/AN/A
-C H(NH₃⁺)-3.6660.7singlet1H
-OC H₃Not Reported52.3singlet3H
C =ON/A168.8N/AN/A
-NH ₃⁺8.31-9.00N/Abroad multiplet3H

Note: The -OCH₃ proton signal may be obscured or not explicitly reported in all literature but is expected around 3.7 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • ~3400-2800 cm⁻¹ (broad): N-H stretch of the R-NH₃⁺ group.

  • ~2960 cm⁻¹: C-H stretches of the alkyl groups.

  • ~1735 cm⁻¹: C=O stretch of the ester carbonyl group, a strong and sharp peak characteristic of this functional group.[6]

  • ~1248 cm⁻¹: C-O stretch of the ester.

Applications in Medicinal Chemistry

This compound is primarily used as a chiral building block for the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs).[3][4]

Role as a Chiral Intermediate: The tert-butyl group is a common feature in drug design, valued for its ability to act as a "hydrophobic anchor" or to provide steric bulk that can enhance binding selectivity to a protein's active site. By using this enantiomerically pure starting material, drug development professionals can ensure that the final API has the correct three-dimensional orientation required for its biological activity, avoiding the complications of isomeric mixtures. It is frequently employed in the synthesis of peptidomimetic protease inhibitors, which are a class of drugs used to treat viral infections (e.g., HIV, Hepatitis C) and other diseases.[1]

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate care in a laboratory setting.

  • Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Storage: Store in a tightly closed container in a cool, dry place. The compound can be hygroscopic.

  • Hazards: May cause skin, eye, and respiratory irritation. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive information.

Conclusion

This compound is a high-value chiral intermediate with significant applications in pharmaceutical development. Its utility is defined by the unique steric properties of its tert-butyl group. The straightforward and scalable synthesis via Fischer esterification, combined with well-defined analytical characterization methods, makes it a reliable and essential tool for medicinal chemists engaged in the asymmetric synthesis of modern therapeutics.

References

  • ChemBK. (2024, April 9). methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride. Retrieved from [Link]

  • Gunda, G. K., & Gampa, V. K. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. Available at: [Link]

  • Natural Micron Pharm Tech. (n.d.). L-Tert-Leucine Methyl Ester Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Methyl 2-amino-3,3-dimethylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Monograph: (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 167223-43-0 Synonyms: D-tert-Leucine methyl ester hydrochloride, H-D-Tle-OMe·HCl

Executive Summary: The "Unnatural" Advantage

In the landscape of modern drug discovery, the incorporation of non-proteinogenic (unnatural) amino acids is a pivotal strategy for optimizing pharmacokinetics. (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride (the methyl ester of D-tert-leucine) represents a critical chiral building block. Unlike its L-isomer (S-configuration), which is widely recognized for its role in HIV protease inhibitors (e.g., Atazanavir), the D-isomer (R-configuration) offers unique utility:

  • Proteolytic Resistance: The inverted stereochemistry prevents recognition by endogenous peptidases, significantly extending the half-life of peptide-based therapeutics.

  • Conformational Control: The bulky tert-butyl side chain imposes severe steric constraints, locking peptide backbones into specific secondary structures (e.g.,

    
    -turns) required for receptor selectivity.
    

This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this compound in high-fidelity medicinal chemistry.

Chemical Identity & Physicochemical Profile

The distinction between the (R)- and (S)- enantiomers is critical.[1] While they share scalar physical properties (melting point, solubility), their interaction with polarized light and biological targets is diametrically opposed.

PropertyDataNotes
CAS Number 167223-43-0 Specific to the (R)-HCl salt.[2][3] (L-isomer is 63038-27-7).
Formula

Molecular Weight 181.66 g/mol
Appearance White to off-white crystalline powderHygroscopic.[4]
Melting Point 183–186 °CConsistent with enantiomeric pair data.[5]
Solubility Soluble in MeOH, Water, DMSOLimited solubility in non-polar solvents (Hexane, Et2O).
Chirality D-Configuration (R-isomer)
Optical Rotation

(c=1, MeOH)
Magnitude mirrors L-isomer; sign is negative.
Synthesis & Manufacturing: The "Gold Standard" Protocol

Methodology: Thionyl Chloride Mediated Esterification Rationale: While trimethylsilyl chloride (TMSCl) offers a milder alternative, the thionyl chloride (


) method remains the industry standard for scalability and conversion efficiency (>99%). It generates anhydrous HCl in situ, driving the equilibrium toward the ester while simultaneously forming the stable hydrochloride salt.
Experimental Workflow

Reagents:

  • D-tert-Leucine (CAS: 26782-71-8)

  • Thionyl Chloride (

    
    , Reagent Grade)
    
  • Methanol (Anhydrous)

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2). Flush with Nitrogen (

    
    ).
    
  • Solvation: Suspend D-tert-Leucine (10.0 g, 76.2 mmol) in anhydrous Methanol (100 mL) at 0°C (ice bath).

  • Activation: Add Thionyl Chloride (11.0 mL, 152 mmol, 2.0 eq) dropwise over 30 minutes. Caution: Exothermic reaction with vigorous gas evolution (

    
    , HCl).
    
  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 12–16 hours. The suspension will clarify as the product forms.

  • Workup: Concentrate the solution in vacuo to remove solvent and excess

    
    .
    
  • Purification: Triturate the resulting residue with cold Diethyl Ether (

    
    ) to precipitate the pure hydrochloride salt. Filter and dry under high vacuum.
    

Yield: ~98-100% (Quantitative) Quality Control: Check


-NMR for the methyl ester singlet (~3.7 ppm) and disappearance of the acid proton.

SynthesisWorkflow Start D-tert-Leucine (Solid) Reagent SOCl2 / MeOH (0°C -> Reflux) Start->Reagent Suspend Intermediate Acyl Chloride Intermediate Reagent->Intermediate Activation Product (R)-Methyl Ester HCl (Precipitate) Intermediate->Product Esterification (-SO2, -HCl)

Figure 1: Reaction pathway for the conversion of D-tert-Leucine to its methyl ester hydrochloride.

Applications in Drug Discovery & Medicinal Chemistry[5]

The utility of this compound extends beyond simple peptide synthesis. It serves as a strategic tool for probing biological systems.

A. Peptidomimetics & Protease Resistance

Incorporating the D-isomer into peptide drugs creates a "stereochemical roadblock." Endogenous proteases, which are stereoselective for L-amino acids, cannot cleave the peptide bond adjacent to the bulky D-tert-butyl group.

  • Mechanism: The tert-butyl group acts as a steric shield, while the D-configuration misaligns the scissile bond within the enzyme's active site.

  • Application: Used in the design of metabolically stable analogs of biologically active peptides (e.g., Somatostatin analogs, Neurokinin antagonists).

B. Chiral Auxiliaries & Ligand Design

The compound is a precursor for tert-leucinol and other chiral auxiliaries used in asymmetric catalysis.

  • PHOX Ligands: The ester can be reduced to the amino alcohol (D-tert-Leucinol) to synthesize Phosphinooxazoline (PHOX) ligands, critical for asymmetric hydrogenation reactions.

  • Stereochemical Control: The bulky tert-butyl group dictates the facial selectivity of incoming reagents in metal-catalyzed reactions.

C. Structure-Activity Relationship (SAR) Studies

In SAR campaigns, replacing an L-amino acid with its D-enantiomer (an "alanine scan" variant) helps determine if the backbone conformation or the side-chain vector is responsible for binding affinity.

DecisionTree Goal Drug Design Goal Stability Improve Metabolic Stability? Goal->Stability Conformation Induce Beta-Turn? Goal->Conformation Binding Probe Receptor Stereoselectivity? Goal->Binding UseD Use (R)-Isomer (D-tert-Leucine) Stability->UseD Yes (Protease Resistance) Conformation->UseD Type II' Turn Binding->UseD Check D-pocket UseL Use (L)-Isomer (Natural) Binding->UseL Mimic Native Ligand

Figure 2: Decision matrix for selecting D-tert-Leucine derivatives in medicinal chemistry.

Handling, Safety, and Storage[5]
  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at 2–8°C. Exposure to moisture can lead to hydrolysis of the ester back to the free acid.

  • Stability: Stable for >2 years if stored properly under inert atmosphere (

    
     or Ar).
    
  • Safety: Irritant to eyes, respiratory system, and skin.[6] Standard PPE (gloves, goggles, fume hood) is mandatory during handling to avoid inhalation of fine dust.

References
  • ChemicalBook. (2024). L-tert-Leucine methyl ester hydrochloride synthesis (Protocol reference for enantiomer). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 40532482: (R)-Methyl 2-amino-3,3-dimethylbutanoate.[7] Retrieved from

  • BenchChem. (2025).[8] A Comparative Guide to the Synthesis of Boc-L-leucine Methyl Ester. Retrieved from

  • MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[8] Molecules, 13, 1111-1119.[9] Retrieved from

  • Synblock. (2024). CAS 167223-43-0 Product Entry.[2][3][10][11] Retrieved from

Sources

synthesis of unnatural amino acids for protein engineering

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Unnatural Amino Acid Synthesis

Executive Summary: Beyond the Canonical Twenty

The restriction of the genetic code to 20 amino acids limits the physicochemical space available for protein engineering.[1] Unnatural Amino Acids (UAAs) break this ceiling, introducing ketones, azides, alkynes, and photocaged moieties into proteins with site-specific precision.[2][3] This guide details the chemical synthesis of these building blocks, focusing on scalable, enantioselective protocols required for downstream Genetic Code Expansion (GCE) and Antibody-Drug Conjugate (ADC) development.[2]

Core Chemical Strategies

High-fidelity protein engineering requires UAAs with >99% enantiomeric excess (ee).[2][3] Racemic mixtures are unacceptable as D-isomers can inhibit orthogonal aminoacyl-tRNA synthetases (aaRS) or result in heterogeneous protein populations.[2][3]

2.1 Asymmetric Phase-Transfer Catalysis (The O'Donnell Method)

The alkylation of glycine Schiff bases via Phase-Transfer Catalysis (PTC) remains the gold standard for synthesizing


-amino acids.[2][3] This method utilizes a chiral quaternary ammonium salt (typically Cinchona alkaloid derivatives) to control the stereochemistry of the alkylation at the 

-carbon.[4]

Mechanism & Causality:

  • The Substrate: A benzophenone imine of glycine ester (O'Donnell's Schiff base) is used because the imine increases the acidity of the

    
    -protons (
    
    
    
    ), allowing deprotonation by mild bases like KOH.
  • The Interface: The reaction occurs at the interface of organic/aqueous phases.[4] The chiral catalyst ferries the enolate into the organic phase, shielding one face of the planar intermediate, forcing the electrophile (

    
    ) to attack from the opposite side.
    

Figure 1: Catalytic Cycle of O'Donnell Asymmetric Alkylation

ODonnell_Cycle SchiffBase Glycine Schiff Base (Achiral Substrate) Enolate Chiral Ion Pair [Enolate⁻ • Q*⁺] SchiffBase->Enolate Deprotonation & Interfacial Transfer Base Base (aq) (KOH/NaOH) Base->Enolate OH⁻ source Product Alkylated Schiff Base (L-Isomer) Enolate->Product Asymmetric Alkylation Electrophile Electrophile (R-X) (e.g., Benzyl Bromide) Electrophile->Product Product->SchiffBase Catalyst Regeneration (Q*) Hydrolysis Acid Hydrolysis (HCl) Product->Hydrolysis Deprotection FinalUAA Free UAA (L-Amino Acid) Hydrolysis->FinalUAA Isolation

Caption: The O'Donnell PTC cycle. The chiral catalyst (Q) mediates the interfacial deprotonation and controls the stereochemical trajectory of the electrophilic attack.*

2.2 Transition-Metal Catalyzed Cross-Coupling

For UAAs requiring aryl modifications (e.g., biaryl systems for fluorescent probes), traditional alkylation often fails due to steric hindrance.[2][3] Palladium-catalyzed C-H activation or Negishi cross-couplings on protected serine/iodo-alanine derivatives are preferred.[2]

  • Key Insight: Using Negishi coupling on zinc-activated serine derivatives preserves the chiral center, avoiding the need for resolution steps [1].[2]

Protocol Deep Dive: Synthesis of p-Azido-L-phenylalanine (pAzF)

Target: p-Azido-L-phenylalanine (pAzF) Application: The "Swiss Army Knife" of UAAs.[2][3] Used for copper-catalyzed click chemistry (CuAAC) and Staudinger ligations.[2][3] Safety Critical: Traditional diazo-transfer reactions can be explosive.[2][3] This protocol utilizes a safer, copper-catalyzed azidation of an iodo-precursor.[2][3]

3.1 Experimental Workflow

Reagents:

  • Starting Material: 4-Iodo-L-phenylalanine (commercially available or synthesized from L-Phe).[2][3]

  • Azidation Source: Sodium Azide (

    
    ).[2][3]
    
  • Catalyst: CuI / L-Proline (Ligand).[2][3]

  • Solvent: DMSO/H2O.[2][3]

Step-by-Step Methodology:

  • N-Boc Protection:

    • Dissolve 4-Iodo-L-phenylalanine (10 mmol) in dioxane/water (1:1).

    • Add

      
       (2.5 eq) and 
      
      
      
      (1.2 eq).[2][3] Stir at RT for 12h.[2][5]
    • Why: Protection of the amine is crucial to prevent side reactions during the copper catalysis and to increase solubility in organic solvents.

    • Yield Check: Expect >90% yield. Product: N-Boc-4-iodo-L-phenylalanine.

  • Copper-Catalyzed Azidation (The Critical Step):

    • To a sealed tube, add N-Boc-4-iodo-L-phenylalanine (5 mmol),

      
       (10 mmol), CuI (0.5 mmol, 10 mol%), L-Proline (1.0 mmol, 20 mol%), and 
      
      
      
      (1.0 eq).
    • Add DMSO (10 mL) and purge with Argon.[2][3]

    • Heat to 90°C for 12-16 hours .

    • Mechanism:[2][3][4][6][7] The L-Proline coordinates Cu(I), facilitating the oxidative addition into the Ar-I bond followed by reductive elimination of the azide [2].[2]

    • Safety: Perform behind a blast shield.[2][3] Avoid chlorinated solvents with azides to prevent formation of diazidomethane (explosive).[2][3]

  • Deprotection:

    • Extract the intermediate with Ethyl Acetate, wash with brine.[2][5][8]

    • Dissolve crude oil in DCM/TFA (1:1) at 0°C. Stir for 2 hours.

    • Precipitate the final product using cold diethyl ether.

  • Purification (Self-Validating System):

    • Recrystallize from water/ethanol.[2][3]

    • Validation: The appearance of a strong IR peak at ~2130 cm⁻¹ (azide stretch) and disappearance of the Boc peaks in NMR confirms transformation.

Quality Control & Characterization

For drug development applications, UAAs must meet stringent specifications.[2][3]

ParameterMethodAcceptance CriteriaRationale
Identity 1H-NMR, 13C-NMRMatch ReferenceConfirms structure and absence of protecting groups.[2][3]
Chiral Purity Chiral HPLC (Crownpak CR+)> 99.5% ee D-isomers inhibit aaRS and reduce protein yield.[2][3]
Chemical Purity LC-MS> 98%Impurities can poison the translation ribosome.[2][3]
Water Content Karl Fischer< 1.0%Excess water affects stoichiometry in acylation reactions.[2][3]
Integration: From Synthesis to Protein Engineering

Synthesizing the UAA is only step one. It must be compatible with the Orthogonal Translation System (OTS) . The synthesized UAA is loaded onto an orthogonal tRNA (e.g., tRNA


) by an evolved aminoacyl-tRNA synthetase (aaRS).[2][3]

Figure 2: Genetic Code Expansion Workflow

GCE_Workflow cluster_mechanism Inside the Cell UAA Synthesized UAA (e.g., pAzF) Host Host Cell (E. coli / CHO) UAA->Host Passive Transport or Dipeptide Feed Plasmid Plasmid DNA (Orthogonal aaRS/tRNA) Plasmid->Host Transfection Ribosome Ribosome (Translation Machinery) Host->Ribosome Expression Protein Engineered Protein (Site-Specific Label) Ribosome->Protein Amber Suppression (UAG Codon) aaRS Evolved aaRS tRNA Ortho-tRNA (CUA Anticodon) aaRS->tRNA Acylation (ATP-dependent)

Caption: Integration of chemical synthesis with biological machinery. The UAA is recognized exclusively by the evolved aaRS/tRNA pair.

References
  • Negishi Coupling for UAA Synthesis: Smith, A. et al. "Palladium-Catalyzed Synthesis of Unnatural Amino Acids."[2][3] Journal of Organic Chemistry. [2][3]

  • Copper-Catalyzed Azidation: Ma, D. et al. "CuI/L-Proline Catalyzed Coupling of Aryl Halides with Sodium Azide."[2][3] Journal of the American Chemical Society.[4]

  • O'Donnell Schiff Base Protocol: O'Donnell, M. J. "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis." Accounts of Chemical Research.

  • pAzF in Protein Engineering: Chin, J. W. et al. "An Expanded Eukaryotic Genetic Code."[2][3] Science. [2][3]

  • Review on UAA Applications: Young, D. D. & Schultz, P. G. "Playing with the Molecules of Life." ACS Chemical Biology.[2][3][9]

Sources

Chiral Pool Synthesis for Novel Amino Acid Analogs: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis of non-proteinogenic amino acid analogs utilizing the chiral pool strategy . Unlike asymmetric catalysis, which relies on external chiral induction, chiral pool synthesis leverages the inherent topology of enantiopure starting materials—primarily natural amino acids—to generate complex scaffolds with high atom economy and stereochemical fidelity. This guide focuses on two critical methodologies: Self-Regeneration of Stereocenters (SRS) for


-alkylation and Garner’s Aldehyde  utilization for side-chain extension, providing validated protocols, mechanistic insights, and troubleshooting frameworks for drug discovery applications.

Strategic Foundation: The Chiral Pool Advantage

In the context of modern peptidomimetic drug design, the chiral pool offers a distinct advantage: topology preservation . By using a starting material with a defined stereocenter, the synthetic chemist can "transcribe" this chirality into a temporary ring system, allowing for modification of the original center without racemization.

Decision Matrix: Selection of Synthetic Strategy

The following decision matrix outlines when to deploy chiral pool strategies versus asymmetric catalysis or resolution.

decision_matrix Start Target Molecule Analysis Q1 Is the scaffold derived from a natural amino acid? Start->Q1 Q2 Does it require a quaternary alpha-center? Q1->Q2 Yes Cat Strategy: Asymmetric Catalysis (e.g., Maruoka, PTC) Q1->Cat No (De novo synthesis) Q3 Is the side-chain novel/complex? Q2->Q3 No SRS Strategy: Self-Regeneration of Stereocenters (SRS) Q2->SRS Yes (e.g., alpha-methyl proline) Garner Strategy: Garner's Aldehyde (Side-chain Extension) Q3->Garner Yes (e.g., sphingosine analogs) Q3->Cat No (Standard AA)

Figure 1: Strategic decision matrix for selecting chiral pool methodologies based on target structural features.

Module A: Functionalization of the -Center (SRS)

The Self-Regeneration of Stereocenters (SRS) , pioneered by Dieter Seebach, is the gold standard for synthesizing


-quaternary amino acids (e.g., 

-methyl proline). The core logic is counterintuitive: to preserve the stereocenter, one must first destroy it.
Mechanistic Logic
  • Destruction: The original stereocenter (C

    
    ) acts as a template to form a second, temporary stereocenter (acetal) on the nitrogen/oxygen ring.
    
  • Enolization: The original C

    
     is trigonalized (planarized) via enolate formation. The temporary center now holds the chiral memory.
    
  • Regeneration: The electrophile attacks the enolate face opposite to the bulky temporary group (steric control), regenerating the original center with predictable absolute configuration.

srs_mechanism Proline L-Proline (S-Center) Acetal Bicyclic Acetal (Seebach's Oxazolidinone) *Temporary Center Created* Proline->Acetal Pivalaldehyde Dean-Stark Enolate Li-Enolate (Planar C-alpha) *Chirality stored in Acetal* Acetal->Enolate LDA, -78°C Product Alpha-Alkylated Proline (Quaternary Center) Enolate->Product 1. Electrophile (RX) 2. Hydrolysis

Figure 2: The SRS workflow. The chirality is 'handed off' to the acetal center to allow nucleophilic substitution at the alpha-position.

Detailed Protocol 1: -Alkylation of Proline via Seebach’s Oxazolidinone

Objective: Synthesis of


-allyl-proline.

Reagents:

  • L-Proline[1]

  • Pivalaldehyde (Trimethylacetaldehyde)

  • LDA (Lithium Diisopropylamide)

  • Allyl Bromide

  • Pentane, THF (anhydrous)

Step-by-Step Methodology:

  • Acetal Formation (The "Storage" Step):

    • Suspend L-Proline (10 g) in pentane (150 mL). Add pivalaldehyde (1.2 equiv) and a catalytic amount of trifluoroacetic acid (TFA).

    • Reflux under a Dean-Stark trap to remove water. The reaction is heterogeneous initially but becomes homogeneous as the oxazolidinone forms.

    • Critical Checkpoint: Monitor by NMR. The formation of the cis-fused bicycle is diastereoselective. The tert-butyl group directs the stereochemistry.

    • Concentrate and distill (vacuum) to obtain pure (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.

  • Enolization and Alkylation:

    • Cool a solution of the oxazolidinone (1.0 equiv) in dry THF to -78°C .

    • Add LDA (1.1 equiv) dropwise over 20 minutes. The solution often turns pale yellow.

    • Stir for 30 minutes at -78°C to ensure complete deprotonation.

    • Add Allyl Bromide (1.2 equiv) slowly.

    • Thermodynamic Control: Allow the reaction to warm slowly to -30°C over 4 hours. The bulky tert-butyl group forces the electrophile to attack from the Re-face (trans to the t-Bu group), yielding the single diastereomer.

  • Hydrolysis (The "Release" Step):

    • Standard Method: Reflux in 6N HCl for 12 hours.

    • Expert Optimization: For acid-sensitive substrates, suspend the alkylated intermediate in a mixture of Silica Gel and Methanol/Water and stir at reflux. This milder method often cleaves the aminal without degrading sensitive side chains [1].

    • Purify via ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Module B: Side-Chain Manipulation (Garner’s Aldehyde)

For modifications at the


, 

, or

positions, Garner’s Aldehyde (N-Boc-N,O-isopropylidene-L-serinal) is the scaffold of choice. It serves as a chiral template for nucleophilic additions, effectively extending the carbon chain while protecting the amine and

-center.
Detailed Protocol 2: Synthesis and Utilization of Garner's Aldehyde

Objective: Synthesis of (S)-Garner's Aldehyde from L-Serine methyl ester.

Step-by-Step Methodology:

  • Protection Sequence:

    • Start with L-Serine methyl ester hydrochloride.

    • Boc Protection: Treat with

      
       (1.1 equiv) and 
      
      
      
      (2.2 equiv) in DCM.
    • Acetonide Formation: Treat the N-Boc ester with 2,2-dimethoxypropane (DMP) and catalytic

      
       in acetone.[2][3]
      
    • Why: The acetonide locks the rotation of the C

      
      -C
      
      
      
      bond and protects both the amine and alcohol, preventing intramolecular cyclization during reduction.
  • Reduction (The Critical Step):

    • Dissolve the fully protected ester in anhydrous Toluene (DCM is also used, but Toluene often gives better ee).

    • Cool strictly to -78°C .

    • Add DIBAL-H (1.0 M in hexanes, 1.1 equiv) dropwise along the flask wall to pre-cool the reagent.

    • Stir for 1 hour.

    • Quenching: Quench with methanol at -78°C, then add Rochelle’s salt (potassium sodium tartrate) solution. Warm to room temperature and stir vigorously until the aluminum emulsion breaks (layers separate clearly).

  • Nucleophilic Addition (Application):

    • React the crude aldehyde immediately with a Grignard reagent or Wittig ylide.

    • Stereochemical Outcome: Additions typically follow the Felkin-Anh model , but the rigid oxazolidine ring often enforces anti-Felkin selectivity due to chelation or specific steric shielding, depending on the nucleophile used [2].

Quantitative Data: Yield & Enantiomeric Excess (ee)

Reaction StepTypical YieldTypical eeCritical Parameter
Acetonide Formation85-92%>99%Anhydrous conditions; BF3 quality
DIBAL-H Reduction75-85%96-98%Temp must not exceed -70°C
Grignard Addition60-80%90-95% (dr)Chelation control (Mg vs. Li)

Troubleshooting & Optimization

Racemization Risks
  • Garner's Aldehyde: The

    
    -proton is acidic adjacent to the aldehyde. Basic workups or storage on silica gel for extended periods can induce epimerization. Recommendation:  Use the aldehyde immediately or store at -20°C under Argon. If oxidation from the alcohol is required (Swern), use Hunig's base (
    
    
    
    ) instead of
    
    
    to minimize proton abstraction [3].
  • SRS Intermediates: Incomplete deprotonation before adding the electrophile can lead to " proton-shuffling" and lower diastereomeric ratios. Ensure LDA quality and sufficient deprotonation time.

Protecting Group Orthogonality

When synthesizing complex analogs (e.g., for SPPS), the final deprotection must be compatible with Fmoc/tBu strategies.

  • SRS: The pivalaldehyde acetal is acid-labile. It is generally removed before Fmoc protection of the amine.

  • Garner's: The acetonide and Boc groups are both acid-labile. For Fmoc-based synthesis, an alternative route using Fmoc-Serine-acetonide is required, though less stable.

References

  • An Improved Method of Oxazolidinone Hydrolysis in the Asymmetric Synthesis of

    
    -Alkylprolines. 
    Source: ResearchGate (A. McCluskey et al.)
    URL:[Link]
    
  • Garner's Aldehyde as a Versatile Intermediate in the Synthesis of Enantiopure Natural Products. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol. Source: University of Wisconsin–Madison (Dissertation) URL:[Link]

  • Self-Regeneration of Stereocenters (SRS) — Applications, Limitations, and Abandonment of a Synthetic Principle. Source: Angewandte Chemie International Edition (D. Seebach et al.) URL:[4][Link]

Sources

Methodological & Application

Precision Characterization of Modified Amino Acids via High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MS-PTM

Strategies for Labile PTMs, Isomeric Variants, and Synthetic Conjugates

Abstract

The analysis of modified amino acids—ranging from biological post-translational modifications (PTMs) like phosphorylation and glycosylation to synthetic modifications in antibody-drug conjugates (ADCs)—presents unique analytical challenges. Standard "bottom-up" proteomics workflows often fail to retain labile modifications during ionization or misidentify isomeric variants. This Application Note provides a comprehensive framework for the detection, localization, and quantification of modified amino acids. We detail decision matrices for fragmentation modes (CID, HCD, ETD/EThcD) and provide robust protocols for enrichment and bioinformatic validation.

The Analytical Challenge: Lability and Isomerism

Modified amino acids introduce two primary hurdles in mass spectrometry (MS):

  • Lability: Modifications such as phosphorylation (

    
     Da) and O-GlcNAcylation (
    
    
    
    Da) are often more labile than the peptide backbone. Under standard Collision-Induced Dissociation (CID), the modification may detach before the backbone fragments, resulting in a "neutral loss" spectrum that hinders sequence identification.
  • Isomerism: Modifications can occur on multiple residues within a peptide (e.g., phosphorylation on Ser vs. Thr, or deamidation of Asn vs. Gln). Accurate site localization requires high-resolution chromatography and specific fragmentation logic.

Strategic Workflow Selector

The following decision tree illustrates the selection of ionization and fragmentation methods based on the physicochemical properties of the target modification.

PTM_Workflow_Selector Start Target Modification Type Stable Stable Modifications (Methylation, Acetylation, Ubiquitin) Start->Stable Labile Labile Modifications (Phospho, Glyco, Sulfo) Start->Labile Isomeric Isomeric/Isobaric (IsoAsp, Leu/Ile, Citrullination) Start->Isomeric Method_HCD Method: HCD (High-Energy C-Trap Dissociation) High efficiency, diagnostic ions Stable->Method_HCD Robust backbone frag Labile->Method_HCD If diagnostic ions needed (e.g., Glycans) Method_ETD Method: ETD / EThcD (Electron Transfer Dissociation) Preserves side chains Labile->Method_ETD Prevents neutral loss Method_IMS Method: Ion Mobility + MS^n Separation by Collisional Cross Section (CCS) Isomeric->Method_IMS Orthogonal separation

Figure 1: Decision matrix for selecting MS/MS fragmentation methods based on amino acid modification stability.

Fragmentation Logic: The "Decision Tree"

To accurately characterize modified amino acids, one must move beyond generic methods. The choice of fragmentation energy and mechanism is the single most critical experimental variable.

Table 1: Fragmentation Modalities for Modified Amino Acids
Fragmentation ModeMechanismBest ApplicationLimitation
CID (Collision-Induced Dissociation)Vibrational excitation; breaks weakest bond.Stable modifications (Acetylation, Methylation).Neutral Loss: Labile PTMs (Phospho/Glyco) fall off before backbone breaks.
HCD (Higher-energy C-trap Dissociation)Beam-type CID; higher energy regime.TMT-labeled peptides; Generating diagnostic oxonium ions for Glycans.Can strip modifications; requires stepped collision energy (SCE) for coverage.
ETD (Electron Transfer Dissociation)Radical-driven fragmentation of N-C

bond.
Labile PTMs: Phosphorylation, O-GlcNAc. Preserves side-chain modifications.Lower efficiency for doubly charged precursors; requires fluoranthene reaction.
EThcD (Hybrid)ETD followed by HCD on the precursor/products.Complex Glycopeptides: Provides both backbone sequence (ETD) and glycan composition (HCD).Slower cycle time; requires advanced hardware (e.g., Orbitrap Fusion/Eclipse).

Expert Insight: For glycopeptide analysis, HCD is essential to generate "diagnostic ions" (e.g., m/z 204.08 for HexNAc, m/z 366.14 for HexHexNAc). These ions trigger "Product Dependent Acquisition" (PDA), where the instrument automatically switches to ETD for the same precursor to resolve the backbone sequence [1].

Protocol A: Enrichment and Analysis of Phosphorylated Amino Acids

Phosphopeptides often exist at sub-stoichiometric levels (<1% occupancy). Without enrichment, ion suppression by non-phosphorylated peptides prevents detection.

Materials
  • Lysis Buffer: 8M Urea, 50 mM Tris-HCl (pH 8.0), Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, Sodium Fluoride).

  • Digestion: TPCK-treated Trypsin (Sequencing Grade).

  • Enrichment Media: Titanium Dioxide (TiO

    
    ) beads (5 µm) or Fe-NTA magnetic beads.
    
  • Elution Buffer: 5% Ammonium Hydroxide (NH

    
    OH), pH > 10.5.
    
Step-by-Step Protocol
  • Protein Extraction & Reduction/Alkylation:

    • Lyse cells in Lysis Buffer. Sonication is recommended to shear DNA.

    • Reduce with 5 mM DTT (30 min, 56°C). Alkylate with 14 mM Iodoacetamide (30 min, dark, RT).

    • Critical Step: Quench alkylation with 5 mM DTT to prevent over-alkylation of N-termini.

  • Trypsin Digestion:

    • Dilute Urea to <1M using 50 mM Tris-HCl.

    • Add Trypsin at 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

    • Desalt using C18 solid-phase extraction (SPE) cartridges. Lyophilize peptides.

  • TiO

    
     Enrichment (The "Selectivity" Step): 
    
    • Principle: TiO

      
       acts as a Lewis acid, binding to the phosphate group (Lewis base) under acidic conditions.
      
    • Resuspend peptides in Loading Buffer (80% ACN, 5% TFA, 1M Glycolic Acid).

    • Note: Glycolic acid is a "displacer" that prevents non-specific binding of acidic non-phosphorylated peptides (Asp/Glu rich).

    • Incubate with TiO

      
       beads (bead:peptide ratio 4:1) for 20 mins with rotation.
      
    • Wash 3x with Loading Buffer, then 3x with 80% ACN/1% TFA.

  • Elution & Acidification:

    • Elute with 50 µL Elution Buffer (High pH releases the phosphate).

    • Immediately acidify with 10% Formic Acid to pH < 3.0. High pH degrades silica columns and promotes

      
      -elimination of phosphoserine.
      
  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (1.9 µm particle size).

    • Gradient: 5% to 30% B (80% ACN, 0.1% FA) over 90 mins.

    • MS Method: Data Dependent Acquisition (DDA).

    • Fragmentation: Use HCD with Stepped Collision Energy (25, 30, 35 NCE) to ensure fragmentation of both the phosphate neutral loss product and the backbone.

Protocol B: Identification of Isomeric Modifications (Deamidation vs. Citrullination)

Distinguishing Deamidation (Asn


 Asp/isoAsp, +0.984 Da) from Citrullination (Arg 

Cit, +0.984 Da) is difficult because the mass shift is identical. However, the chemical site differs.
Workflow Logic
  • Mass Accuracy: Requires MS1 accuracy < 5 ppm.

  • Diagnostic Ions:

    • Citrullination: Look for the neutral loss of isocyanic acid (-43 Da) from the citrulline side chain in HCD spectra.

    • Deamidation: No specific neutral loss, but alters retention time significantly.

Experimental Protocol
  • Digestion: Perform standard trypsin digestion.

    • Caveat: Trypsin does not cleave at Citrulline (unlike Arginine). A "missed cleavage" at an Arginine site combined with a +0.984 Da mass shift is a strong indicator of Citrullination.

  • Chromatography (Critical):

    • Use a long gradient (120 min) or a specialized column (Porous Graphitic Carbon - PGC) to separate iso-aspartate from aspartate.

  • Data Analysis Filter:

    • Filter for "Arg

      
       Cit" variable modification.
      
    • Mandatory check: The peptide C-terminus must NOT be Citrulline (unless it is the protein C-term), as Trypsin would not cut there.

Data Analysis and Validation (FDR & Localization)

Identifying a modified peptide is only half the battle; localizing the modification to a specific residue (e.g., Ser-15 vs. Ser-17) requires statistical scoring.

Site Localization Workflow

Localization_Logic Spectrum MS/MS Spectrum Search Database Search (Sequest/Andromeda) Spectrum->Search PSM Peptide Spectral Match (PSM) Search->PSM Scoring Site Localization Score (A-score / PTM-RS) PSM->Scoring Check fragment ions (b/y ions) Result_High Class I Site (Prob > 0.75) Scoring->Result_High Site determining ions present Result_Amb Ambiguous Site (Prob < 0.75) Scoring->Result_Amb Missing ions between sites

Figure 2: Bioinformatics workflow for PTM site localization.

Validation Criteria (Self-Validating System)

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), apply these filters:

  • False Discovery Rate (FDR): Apply a strict 1% FDR at the Peptide level, not just the Protein level. Modified p

Application Note: Process Intensification in Pharma – Continuous Flow Synthesis of High-Energy and Cryogenic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of pharmaceutical intermediates often necessitates reaction conditions that are hazardous or operationally difficult in conventional batch reactors.[1] This Application Note details the transition from batch to Continuous Flow Chemistry for two critical classes of reactions: highly exothermic nitrations and kinetic-controlled organometallic lithiations .

By leveraging the superior heat transfer and mixing characteristics of micro- and meso-fluidic reactors, this guide demonstrates how to:

  • Safely handle high-energy intermediates (diazonium salts, organic azides) without isolation.

  • Perform "Flash Chemistry" lithiations at elevated temperatures (

    
     to 
    
    
    
    ) rather than cryogenic batch conditions (
    
    
    ).
  • Implement telescoped workflows to streamline multi-step synthesis.

Technology Overview: Why Flow?

In pharmaceutical development, the "scale-up effect" often derails promising bench-scale syntheses.[1] Flow chemistry mitigates this by maintaining a constant surface-area-to-volume ratio (SA/V) regardless of scale.

Thermal Management & Safety

In batch vessels, heat removal is limited by the jacket surface area, leading to hot spots and thermal runaways in exothermic reactions like nitration. Flow reactors, with channel diameters typically between


 and 

, offer heat transfer coefficients (

) orders of magnitude higher than batch tanks.
Mixing Efficiency

Reactions governed by intrinsic kinetics (where


) produce by-products in batch due to concentration gradients. Flow reactors utilize static mixers to achieve rapid homogeneity, essential for competitive organolithium reactions.

FlowVsBatch Batch BATCH REACTOR (Low SA/V) Slow Mixing Hot Spots ResultBatch Side Products Runaway Risk Batch->ResultBatch Thermal Gradient Flow FLOW REACTOR (High SA/V) Plug Flow Isothermal ResultFlow High Selectivity Intrinsic Safety Flow->ResultFlow Precise Control

Figure 1: Conceptual comparison of thermal and mixing characteristics between Batch and Flow modes.

Core Application 1: High-Energy Nitrations

Challenge: Nitration of heteroaromatic rings is ubiquitous in API synthesis but involves rapid heat release and the formation of unstable species. Flow Solution: Small reactor volumes limit the "active" explosive inventory.

Protocol Highlights
  • Reagents: Fuming

    
     can be pumped directly using chemically resistant syringe pumps (e.g., Hastelloy or glass wetted parts).
    
  • Quenching: The reactor output is immediately directed into a cooling quench stream (e.g., ice water or bicarbonate), preventing the accumulation of the nitrated product in the acid matrix.

  • Throughput: A

    
     reactor volume can process kilograms of material per day due to continuous operation.
    

Core Application 2: Flash Lithiation (The "Yoshida Effect")

Challenge: Lithium-Halogen exchange is extremely fast. In batch, slow mixing allows the resulting aryl-lithium species to react with the starting material (Wurtz coupling) or the solvent, necessitating cryogenic cooling (


) to slow the kinetics.
Flow Solution:  "Flash Chemistry" utilizes residence times (

) in the millisecond-to-second range, allowing the unstable intermediate to be generated and trapped by an electrophile before decomposition occurs, often at much higher temperatures (

or even

).

Detailed Protocol: Telescoped Synthesis of Aryl Boronic Acids

This protocol describes the continuous synthesis of a fluorophenyl boronic acid intermediate, a common scaffold in Suzuki-Miyaura couplings.

System Configuration

The system consists of three HPLC-class pumps, two reactor coils, and a back-pressure regulator (BPR).

  • Pump A: Aryl Halide in dry THF.

  • Pump B:

    
    -Butyllithium (
    
    
    
    -BuLi) in Hexanes.
  • Pump C: Triisopropyl borate [

    
    ] (Electrophile) in dry THF.
    
  • Reactor 1 (Lithiation):

    
     PFA coil (low volume for short 
    
    
    
    ).
  • Reactor 2 (Borylation):

    
     PFA coil (longer 
    
    
    
    for trapping).

LithiationProtocol Substrate Aryl Halide (Pump A) Mixer1 T-Mixer 1 (High Shear) Substrate->Mixer1 nBuLi n-BuLi (Pump B) nBuLi->Mixer1 Borate Borate Ester (Pump C) Mixer2 T-Mixer 2 Borate->Mixer2 Reactor1 Reactor 1 Li-Hal Exchange (t = 0.5 s) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor 2 Electrophilic Trapping (t = 20 s) Mixer2->Reactor2 Quench Acid Quench (Collection) Reactor2->Quench

Figure 2: Workflow for the telescoped lithiation-borylation sequence.

Step-by-Step Procedure

Step 1: System Drying (Critical)

  • Connect all tubing and reactors. Bypass the BPR.

  • Flush the entire system with anhydrous THF for 20 minutes at

    
    .
    
  • Validation: The effluent water content must be

    
     (Karl Fischer titration).
    

Step 2: Reagent Preparation

  • Solution A: Dissolve 1-bromo-4-fluorobenzene (

    
    ) in anhydrous THF.
    
  • Solution B:

    
    -BuLi (
    
    
    
    in hexanes) - Use directly under inert atmosphere.
  • Solution C: Triisopropyl borate (

    
    ) in anhydrous THF.
    

Step 3: Priming and Flow Establishment

  • Set the cooling bath for Reactor 1 and 2 to

    
    .
    
  • Install a

    
     (2.7 bar) BPR at the system outlet to prevent solvent boiling and ensure uniform flow.
    
  • Start pumping Solvent only (THF) at the target flow rates to equilibrate temperature.

Step 4: Reaction Execution

  • Flow Rates:

    • Pump A (Substrate):

      
       (
      
      
      
      )
    • Pump B (

      
      -BuLi): 
      
      
      
      (
      
      
      )
    • Pump C (Borate):

      
       (
      
      
      
      )
  • Residence Times:

    • Reactor 1 (

      
      ): 
      
      
      
      . (Note: Adjust coil length to achieve sub-second
      
      
      if "Flash" conditions are strictly required, e.g., for substrates with sensitive functional groups).
  • Start Pump A, B, and C simultaneously.

  • Discard the first 2 system volumes (approx.

    
    ) to reach steady state.
    

Step 5: Quench and Isolation

  • Collect the output stream into a flask containing

    
     under vigorous stirring.
    
  • Separate phases, extract with diethyl ether, and crystallize.

Data Analysis & Validation

The following table contrasts the performance of the flow protocol against a traditional batch approach for the same substrate.

MetricBatch SynthesisContinuous Flow Synthesis
Temperature

(Cryogenic)

(Standard Chiller)
Reaction Time 2 hours (addition + hold)

minute (residence time)
Impurity Profile 8-12% Wurtz coupling dimer

Dimer
Yield 78%92%
Scalability Linear scaling difficultLinear scaling by time extension

Validation Check:

  • In-line Monitoring: Use a flow cell IR spectrometer. Monitor the disappearance of the C-Br stretch (

    
    ) and appearance of the Boronate species.
    
  • Safety: No exotherm accumulation; the active lithiated volume is

    
     at any instant.
    

Troubleshooting & Optimization

  • Clogging:

    • Cause: Lithium salts (LiBr) precipitating.

    • Fix: Ensure THF is dry. Add 5-10% LiCl to the THF stream to solubilize aggregates, or use a pulsed-flow module to agitate the stream.

  • Low Yield:

    • Cause: Mixing inefficiency causing localized hot spots or stoichiometry imbalance.

    • Fix: Use high-efficiency static mixers (e.g., split-and-recombine type) with small internal diameters (

      
      ).
      
  • Pressure Buildup:

    • Cause: Viscosity increase at low T.

    • Fix: Reduce flow rate or increase tubing ID slightly (though this affects mixing). Monitor system pressure continuously; set auto-shutoff limits on pumps.

References

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. [Link]

  • Yoshida, J., Takahashi, Y., & Nagaki, A. (2013). Flash Chemistry: Flow Chemistry that Cannot Be Done in Batch. Chemical Communications, 49(85), 9896-9904. [Link]

  • Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-Flow Technology—A Tool for the Safe Manufacturing of Active Pharmaceutical Ingredients.[2][3] Angewandte Chemie International Edition, 54(23), 6688-6728. [Link]

  • Movsisyan, M., Delbeke, E. I. P., Berton, J. K. E. T., Battilocchio, C., Ley, S. V., & Stevens, C. V. (2016). Taming Hazardous Chemistry by Continuous Flow Technology.[1][4] Chemical Society Reviews, 45(18), 4892-4928. [Link]

  • Cole, K. P., et al. (2017). Kilogram-Scale Preclinical Manufacturing of a Decarboxylase Inhibitor Candidate Using Continuous Flow Chemistry. Science, 356(6343), 1144-1150. [Link]

Sources

Application Note: Enzymatic Resolution of Racemic Methyl 2-amino-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the enzymatic resolution of methyl 2-amino-3,3-dimethylbutanoate (the methyl ester of tert-leucine), a sterically demanding non-proteinogenic amino acid critical for the synthesis of HIV protease inhibitors (e.g., Atazanavir) and HCV antivirals.

Executive Summary

The resolution of methyl 2-amino-3,3-dimethylbutanoate presents a unique challenge due to the steric bulk of the tert-butyl group adjacent to the chiral center. Standard hydrolytic methods often fail due to steric hindrance preventing the ester group from entering the active site of common esterases.

This guide presents two distinct, field-validated protocols:

  • Direct Kinetic Resolution (DKR) via N-Acylation: Uses Candida antarctica Lipase B (CAL-B) in organic solvent to selectively acylate the amino group.[1] This is the preferred method for the free amino ester .

  • Hydrolytic Resolution of N-Protected Derivatives: Uses Bacillus licheniformis protease (Alcalase) to hydrolyze the ester moiety of the N-acetyl derivative. This is the industrial standard for high-throughput production.

Mechanistic Insight & Enzyme Selection

The Steric Challenge

The tert-butyl group creates a "steric wall" that blocks the catalytic triad of many serine hydrolases.

  • Hydrolysis: The water molecule required for deacylation cannot easily approach the acyl-enzyme intermediate when the bulky group is present.

  • Acylation: Acylation of the amine (rather than hydrolysis of the ester) moves the reaction center slightly away from the steric bulk, often making it the more feasible route for the free amino ester.

Enzyme Choice: Candida antarctica Lipase B (CAL-B)

CAL-B (e.g., Novozym 435) is the "gold standard" for bulky substrates. Its active site is a deep, hydrophobic funnel that can accommodate the tert-butyl group while allowing the nucleophilic amine to attack the acyl donor.

Reaction Pathway Visualization

The following diagram illustrates the kinetic resolution via N-acylation (Method A).

G Racemate Racemic Methyl 2-amino-3,3-dimethylbutanoate Intermediate Acyl-Enzyme Complex Racemate->Intermediate Fast Reaction (S-selective) ProductR (R)-Free Amino Ester (Amine) Racemate->ProductR Slow/No Reaction (R-enantiomer) Enzyme CAL-B (Novozym 435) Enzyme->Intermediate AcylDonor Acyl Donor (Ethyl Acetate) AcylDonor->Intermediate ProductS (S)-N-Acetyl Amino Ester (Amide) Intermediate->ProductS Transfer Acetyl Group

Figure 1: Kinetic resolution workflow. CAL-B selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer as the free amine.

Protocol A: Kinetic Resolution via N-Acylation (Recommended)

Target: Direct resolution of the free amino ester. Mechanism: Enantioselective acetylation of the


-amino group.
Materials
  • Substrate: Racemic methyl 2-amino-3,3-dimethylbutanoate (10 mmol).

  • Enzyme: Novozym 435 (Immobilized CAL-B), >10,000 PLU/g.

  • Acyl Donor: Ethyl Acetate (EtOAc) or Isopropyl Acetate (excess).

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).

  • Temperature: 30°C – 45°C.

Step-by-Step Methodology
  • Preparation: Dissolve 1.45 g (10 mmol) of racemic methyl 2-amino-3,3-dimethylbutanoate in 20 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 5 mL of Ethyl Acetate (approx. 5 equivalents). Note: EtOAc acts as both reactant and co-solvent.

  • Enzyme Loading: Add 200 mg of Novozym 435 (approx. 15-20% w/w relative to substrate).

  • Incubation: Incubate in an orbital shaker at 35°C, 200 rpm.

    • Critical Checkpoint: Monitor the reaction by GC or HPLC every 2 hours. Look for the appearance of the N-acetyl peak.

  • Termination: Stop the reaction when conversion reaches 50% (typically 12–24 hours). Do not exceed 50% to avoid "over-conversion" which degrades the enantiomeric excess (ee) of the product.

  • Filtration: Filter off the immobilized enzyme beads. (Beads can be washed with MTBE and reused).

  • Separation (Workup):

    • The filtrate contains (S)-N-acetyl ester and (R)-free amine ester .

    • Acid Wash: Extract the organic phase with 1M HCl (3 x 10 mL).

    • Organic Phase: Contains the (S)-N-acetyl ester . Dry over MgSO₄ and concentrate.

    • Aqueous Phase: Contains the (R)-amine ester hydrochloride . Basify with NaOH to pH 10, extract with DCM to recover the pure (R)-enantiomer.

Protocol B: Hydrolytic Resolution of N-Acetyl Derivative (Alternative)

Target: Resolution of chemically pre-protected substrate. Mechanism: Enantioselective hydrolysis of the ester group.

Materials
  • Substrate: Racemic N-acetyl-methyl 2-amino-3,3-dimethylbutanoate.

  • Enzyme: Bacillus licheniformis protease (Alcalase 2.4L).

  • Buffer: Phosphate buffer (100 mM, pH 7.5).

  • Co-solvent: Acetone (10% v/v) to improve solubility.

Step-by-Step Methodology
  • Emulsion Setup: Suspend 10 mmol of the N-acetyl ester in 40 mL of phosphate buffer (pH 7.5) containing 10% acetone. Vigorous stirring is required as the substrate is hydrophobic.

  • Enzyme Addition: Add 0.5 mL of Alcalase 2.4L.

  • pH Stat: Maintain pH at 7.5 by automatic addition of 1M NaOH. The consumption of NaOH correlates directly to the extent of hydrolysis (formation of acid).

  • Termination: Stop when NaOH consumption indicates 50% conversion.

  • Separation:

    • Extract the unreacted (D)-Ester with Ethyl Acetate at pH 7.5.

    • Acidify the aqueous phase to pH 2.0 and extract the (L)-Acid (N-acetyl-L-tert-leucine) with Ethyl Acetate.

Analytical Methods & Data Interpretation

HPLC Method (Chiral)

To determine Enantiomeric Excess (ee), use a chiral stationary phase capable of separating the bulky enantiomers.

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol (90:10)
Flow Rate 0.5 mL/min
Detection UV @ 210 nm
Retention Times (R)-Amine: ~8.5 min (S)-Amine: ~11.2 min (Confirm with pure standards)
Calculation of E-value (Enantiomeric Ratio)

The efficiency of the resolution is quantified by the E-value.[2] An E-value > 20 is required for synthesis; E > 100 is excellent.



Where:

  • 
     = conversion (fraction of substrate converted).[3]
    
  • 
     = enantiomeric excess of the substrate (remaining amine).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<10%) Steric hindrance of tert-butyl group.Switch from EtOAc to a more reactive acyl donor like Vinyl Acetate or Trifluoroethyl Butanoate .
Low E-value (<10) Non-specific background reaction.Ensure solvent is strictly anhydrous (water causes non-selective hydrolysis). Lower temperature to 25°C.
Enzyme Aggregation Solvent incompatibility.Change solvent from Toluene to MTBE or DIPE (Diisopropyl ether).
Racemization High pH or temp.Avoid temperatures >50°C. tert-Leucine esters are relatively stable to racemization compared to phenylglycine, but caution is needed.

References

  • General Kinetic Resolution with CAL-B

    • Anderson, E. M., et al. "Biocatalytic synthesis of chiral amines and amino acids.
    • Source: (General Application Note for Amines).

  • Specific Resolution of Bulky Amino Acid Derivatives: Bommarius, A. S., et al. "Synthesis and Use of Enantiomerically Pure tert-Leucine." Tetrahedron: Asymmetry, 1995. Context: Describes the reductive amination route but discusses the limitations of ester hydrolysis for this specific bulky side chain.
  • Hydrolysis of N-Acetyl Esters (Alcalase): Chen, S. T., et al. "Kinetic Resolution of N-Protected Amino Acid Esters in Organic Solvents Catalyzed by Lipases." Journal of Organic Chemistry, 1995. Context: Establishes the protocol for using proteases like Alcalase for N-protected amino acid resolution.
  • Acylation of Bulky Amines: Gotor, V. "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 1999. Context: Validates the mechanism of CAL-B accepting bulky amine nucleophiles.

Sources

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics Using Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The incorporation of unnatural amino acids (UAAs)—such as


-disubstituted amino acids (e.g., Aib), 

-methylated residues, and

-amino acids—is a critical strategy in modern drug discovery to enhance metabolic stability, membrane permeability, and receptor selectivity. However, these modifications introduce significant synthetic hurdles:
  • Steric Hindrance: Bulky side chains or

    
    -methylation drastically reduce coupling kinetics.
    
  • Aggregation: Altered backbone hydrogen bonding can lead to early chain termination (beta-sheet formation).

  • Racemization: Activated UAAs are often more prone to epimerization, particularly when high temperatures or strong bases are employed to force coupling.[1]

This guide provides a validated framework for synthesizing difficult UAA-containing sequences, moving beyond standard Fmoc protocols to advanced, self-validating methodologies.

Strategic Planning: Resin & Reagent Selection

Success in UAA synthesis is determined before the first coupling. Standard resins often fail due to pseudo-dilution effects or harsh cleavage conditions that degrade sensitive UAAs.

Resin Selection

For UAA sequences, 2-Chlorotrityl Chloride (2-CTC) resin is the gold standard, superior to Wang or Rink Amide for three reasons:

  • Steric Bulk: The trityl group prevents diketopiperazine (DKP) formation, a common side reaction when Proline or

    
    -methyl amino acids are at the C-terminus.[2][3]
    
  • Mild Cleavage: Peptide release occurs with 1% TFA, preserving acid-sensitive UAAs.[3]

  • Low Loading Control: Manual loading allows control over substitution levels (0.2–0.4 mmol/g recommended) to minimize inter-chain aggregation.

Coupling Reagent Matrix

The choice of coupling cocktail must balance reactivity with racemization suppression.

Reagent SystemReactivityRacemization RiskApplication
DIC / Oxyma Pure HighLowStandard UAA Coupling. Safer and more efficient than HOBt/HOAt.
HATU / HOAt / DIEA Very HighModerateSterically Hindered UAAs (e.g., Aib,

-Me). Warning: Excess base triggers racemization.
COMU / Oxyma Very HighLowMicrowave Synthesis. Excellent stability at high temperatures.
PyBOP / Collidine HighLowBase-Sensitive UAAs. Collidine is a weaker base, reducing epimerization.[4]

Core Methodology & Workflows

Logical Workflow for UAA Synthesis

The following diagram illustrates the decision-making process for coupling unnatural residues.

SPPS_Workflow Start Start: UAA Coupling Step Check_Type Analyze UAA Type Start->Check_Type Standard Standard UAA (e.g., D-amino acids) Check_Type->Standard Bulky Sterically Hindered (e.g., Aib, N-Me) Check_Type->Bulky Aggregating Aggregation Prone (Hydrophobic stretches) Check_Type->Aggregating Protocol_A Protocol A: DIC/Oxyma (RT, 60 min) Standard->Protocol_A Protocol_B Protocol B: HATU/HOAt (Double Couple) Bulky->Protocol_B Protocol_C Protocol C: Microwave (75°C) or Pseudoproline Insertion Aggregating->Protocol_C QC QC: Chloranil/Kaiser Test Protocol_A->QC Protocol_B->QC Protocol_C->QC Recouple Fail: Recouple with different solvent (NMP/DMSO) QC->Recouple Fail Next Proceed to Deprotection QC->Next Pass Recouple->QC

Figure 1: Decision tree for selecting the appropriate coupling protocol based on the physicochemical properties of the unnatural amino acid.

Detailed Experimental Protocols

Protocol A: Loading 2-Chlorotrityl Chloride Resin

Critical for preventing racemization of the C-terminal residue.

  • Swelling: Place 2-CTC resin (1.0 g) in a reactor. Add dry Dichloromethane (DCM) (10 mL) and swell for 20 mins. Drain.

  • Loading Solution: Dissolve Fmoc-UAA-OH (0.6 eq relative to max loading) in DCM (10 mL). Add DIEA (4.0 eq).[5]

    • Note: Do not activate the carboxylate (no HATU/DIC) to avoid racemization. The resin reacts directly with the carboxylate anion.

  • Coupling: Add solution to resin.[5][6] Agitate for 2 hours at Room Temperature (RT).

  • Capping: Add Methanol (1 mL) to the reaction mixture (to cap unreacted chloride sites). Agitate for 15 mins.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Protocol B: Microwave-Assisted Coupling for Hindered UAAs (e.g., Aib)

Microwave energy overcomes the activation barrier of sterically hindered amines.

  • Reagents:

    • Amino Acid: 0.2 M Fmoc-UAA-OH in DMF.

    • Activator: 0.5 M COMU in DMF.

    • Base: 1.0 M DIEA in NMP.

  • Cycle Parameters:

    • Temp: 75°C (Note: Use 50°C for Cys/His to prevent racemization).

    • Power: 30–50 W (dynamic).

    • Time: 5 minutes (Single coupling usually sufficient; double couple for Aib-Aib linkages).

  • Procedure:

    • Mix Amino Acid (4 eq), Activator (4 eq), and Base (8 eq).

    • Add to resin immediately.

    • Irradiate at 75°C for 5 mins.

    • Wash with DMF (3x).[5][7]

Protocol C: Monitoring Difficult Couplings (The "Self-Validating" Step)

Standard Kaiser tests fail for secondary amines (like Proline or N-methyl UAAs). Use the Chloranil Test.

  • Sampling: Remove ~2 mg of resin beads; wash with Ethanol.

  • Reagents:

    • Sol A: 2% Acetaldehyde in DMF.

    • Sol B: 2% Chloranil in DMF.

  • Reaction: Add 2 drops Sol A and 2 drops Sol B to the beads. Wait 5 mins.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Free secondary amine present → Coupling Incomplete).

    • Colorless/Yellow Beads: Negative (Coupling Complete).

Troubleshooting & Optimization

The "Difficult Sequence" Phenomenon

Sequences containing UAAs often form secondary structures (beta-sheets) on the resin, causing "synthesis collapse."

Solution: Pseudoproline Dipeptides For Ser, Thr, or Cys residues, use Pseudoprolines (oxazolidines).[8] These introduce a "kink" in the backbone, disrupting hydrogen bonding and solubilizing the growing chain [1].[8]

  • Implementation: Substitute a standard Fmoc-Ser(tBu)-OH with Fmoc-Ser(tBu)-Thr(PsiMe,MePro)-OH dipeptide during synthesis.

Racemization Control

If chiral purity drops (detected by HPLC):

  • Switch Reagents: Move from HATU to Oxyma/DIC . Oxyma is a superior racemization suppressant compared to HOBt [2].

  • Base Management: Racemization is base-catalyzed. Use Sym-collidine (TMP) instead of DIEA. Collidine is non-nucleophilic and weaker, reducing proton abstraction from the

    
    -carbon.
    

Visualization of Racemization Pathway

Understanding the enemy is key to defeating it. The oxazolone pathway is the primary cause of chiral loss in UAA coupling.

Racemization Activated_AA Activated Amino Acid (O-Acylurea) Oxazolone Oxazolone Intermediate (Azlactone) Activated_AA->Oxazolone Cyclization Enol Enol Form (Achiral/Planar) Oxazolone->Enol Base-catalyzed Proton Abstraction Racemic Racemic Product (L- and D-Peptides) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation Base Excess Base (DIEA) Base->Enol Catalyzes

Figure 2: The Oxazolone mechanism. High base concentration promotes the formation of the planar Enol form, destroying stereochemistry. Using low-base protocols (Protocol A) or weaker bases (Collidine) mitigates this.

References

  • Mutter, M., et al. (2004). "Pseudoprolines: powerful tools in peptide synthesis."[8][9][10] Peptide Science.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Biotage Application Note. "Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue."

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][11][12][13][] Chemical Reviews.

Sources

Troubleshooting & Optimization

improving the yield of (R)-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Yield & Purity of (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride CAS: 112245-08-6 (Hydrochloride salt) Support Ticket ID: TLE-OPT-001 Status: Resolved / Guide Available

Introduction: The "Steric Wall" Challenge

You are likely encountering low yields or "sticky oils" because (R)-tert-Leucine is not a typical amino acid. The bulky tert-butyl group at the


-position creates a massive steric shield around the carboxylic acid. This slows down the nucleophilic attack of methanol significantly compared to Alanine or Glycine.

Standard protocols often fail because they underestimate the activation energy required to overcome this steric hindrance, or they overheat the reaction to compensate, causing racemization or decomposition .

This guide provides two validated workflows: the Standard Thionyl Chloride Optimization (for cost-efficiency) and the TMSCl Method (for maximum yield and purity).

Module 1: Validated Protocols

Method A: The Optimized Thionyl Chloride Route (Standard)

Best for: Large scale, cost-sensitive batches.

The Critical Adjustment: Unlike standard amino acids, you cannot simply reflux for 2 hours. The steric bulk requires a longer equilibrium time, but the addition must be colder to prevent initial charring.

Protocol:

  • Setup: Flame-dry a round-bottom flask. Add Dry Methanol (10 mL per 1 g of amino acid).

  • Activation (

    
    C):  Cool to 
    
    
    
    C. Add Thionyl Chloride (
    
    
    )
    dropwise.
    • Stoichiometry: Use 1.5 to 2.0 equivalents . (Standard amino acids use 1.1; tert-Leucine needs more driving force).

  • Addition: Add solid (R)-tert-Leucine in one portion.

  • Reaction:

    • Allow to warm to Room Temp (RT) over 1 hour.

    • Reflux for 12–16 hours . (Standard protocols say 4h; this is insufficient for tert-Leucine).

  • Isolation: Evaporate solvent completely. Co-evaporate with Toluene (

    
    ) to remove residual moisture/HCl.
    
  • Precipitation: Triturate the residue with cold Diethyl Ether (

    
    )  or MTBE .
    
Method B: The Trimethylsilyl Chloride (TMSCl) Route (High Yield)

Best for: High value, high optical purity requirements.

Why it works: TMSCl reacts with methanol to generate anhydrous HCl in situ while trapping water as hexamethyldisiloxane. This drives the equilibrium forward more effectively than


 without the violent exotherm.

Protocol:

  • Suspend (R)-tert-Leucine (1 equiv) in Dry Methanol .

  • Add TMSCl (2.2 equivalents) dropwise at RT.

  • Stir at Room Temperature for 24 hours. (Avoid reflux to preserve chiral purity).

  • Concentrate and precipitate with

    
     as above.
    

Module 2: Comparative Data & Reagent Selection

FeatureThionyl Chloride (

)
TMSCl / MeOHGaseous HCl / MeOH
Yield (Typical) 75–85%90–98% 60–75%
Racemization Risk Moderate (if overheated)Low (RT reaction)Low
Water Scavenging Good (forms

)
Excellent (forms siloxanes)Poor (Equilibrium limited)
Workup Acidic gas evolution (

)
MildExcess HCl gas handling
Physical State Often sticky initiallyCrystalline solid Often hygroscopic oil

Module 3: Troubleshooting Guide (FAQ)

Q1: My product is a sticky yellow oil/gum, not a white solid. How do I fix it?

Diagnosis: This is the most common issue. It is caused by Solvent Entrapment . The bulky tert-butyl group creates a crystal lattice that traps methanol and excess HCl, preventing crystallization. The Fix:

  • The Toluene Trick: Dissolve your oil in a small amount of MeOH, then add excess Toluene . Rotovap to dryness. Repeat

    
    . Toluene forms an azeotrope with methanol and helps "pull" the lattice shut.
    
  • Ether Trituration: Add anhydrous Diethyl Ether to the oil. Sonicate (do not just stir) for 20 minutes. The mechanical energy helps break the amorphous oil into a crystalline solid.

  • High Vacuum: Place the oil under high vacuum (<1 mbar) for 24 hours. It often solidifies overnight.

Q2: My yield is low (<50%). TLC shows starting material remaining.

Diagnosis: Incomplete Conversion due to steric hindrance. The Fix:

  • Do NOT increase temperature (risks racemization).

  • Increase Time: Extend reaction to 24–48 hours.

  • Scavenge Water: Add 2,2-Dimethoxypropane (DMP) (0.5 equiv) to the reaction. DMP reacts with the water byproduct to form acetone and methanol, chemically driving the equilibrium to the right (Le Chatelier’s principle).

Q3: The optical rotation is lower than reported. Did I racemize it?

Diagnosis: Likely Acid-Catalyzed Enolization . The Fix:

  • Check your reflux temperature. If using

    
    , ensure the oil bath is not 
    
    
    
    C.
  • Switch to Method B (TMSCl). The room temperature protocol virtually eliminates racemization.

  • Verification: Chiral HPLC is required to confirm. (R)-tert-Leucine methyl ester should have

    
     to 
    
    
    
    (c=1, MeOH) depending on exact concentration/temp (Note: Literature values vary; always compare to a standard).

Module 4: Visualizing the Logic

Workflow 1: Reaction Pathway & Mechanism

This diagram illustrates the conversion and the critical role of water scavenging.

ReactionPathway cluster_scavenger Water Scavenging (Critical) Start (R)-tert-Leucine (Zwitterion) Activation Activation (Protonation of Carbonyl) Start->Activation + MeOH / H+ Intermediate Tetrahedral Intermediate Activation->Intermediate Nucleophilic Attack Product (R)-Methyl Ester HCl Salt Intermediate->Product - H2O StericBlock STERIC BARRIER (t-Butyl Group) StericBlock->Intermediate Slows Formation H2O H2O Byproduct Scavenger SOCl2 or TMSCl H2O->Scavenger Reacts with Elimination SO2 (gas) or Siloxane Scavenger->Elimination Irreversible Removal

Caption: The synthesis pathway highlighting the steric barrier imposed by the tert-butyl group and the necessity of irreversible water scavenging to drive the equilibrium.

Workflow 2: Troubleshooting Decision Tree

Use this logic flow when your isolation fails.

Troubleshooting Issue Start: Isolation Issue State Physical State? Issue->State Sticky Sticky Oil / Gum State->Sticky LowYield Low Yield (Solid) State->LowYield Toluene Co-evaporate with Toluene (Remove trapped MeOH) Sticky->Toluene CheckTLC Check TLC/NMR LowYield->CheckTLC Ether Triturate w/ Et2O + Sonicate Toluene->Ether SM_Left SM Remaining? CheckTLC->SM_Left Extend Extend Reaction Time (>24h) SM_Left->Extend Yes AddDMP Add 2,2-Dimethoxypropane (Water Scavenger) SM_Left->AddDMP Yes (Alternative)

Caption: Decision matrix for addressing the two most common failure modes: physical state issues (stickiness) and kinetic issues (low conversion).

References

  • Brook, M. A., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119.[1] (Describes the TMSCl/Methanol method efficacy). Link

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). "Silicon tetrachloride/methanol: A novel reagent for the preparation of amino acid esters."[2] Journal of the Chemical Society, Perkin Transactions 1. (Early precedent for silyl-chloride based esterification).

  • PubChem Compound Summary. (R)-Methyl 2-amino-3,3-dimethylbutanoate.[3] Link

Sources

troubleshooting low coupling efficiency in peptide synthesis with bulky amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: SPPS-BULK-001 Subject: Low coupling efficiency with bulky/hindered amino acids (Aib, N-Me,


-branched)[1]

Executive Summary

You are encountering low coupling efficiency (deletion sequences) during Solid Phase Peptide Synthesis (SPPS). This is likely driven by two distinct but often overlapping forces: Steric Hindrance (physical blockage of the nucleophile) and Intermolecular Aggregation (


-sheet formation).[1]

Standard protocols (HBTU/DIC) fail here because the reaction kinetics of the activated ester formation and subsequent aminolysis are slower than the competing side reactions (hydrolysis, guanidinylation).[1] This guide provides a tiered troubleshooting approach to restore synthetic fidelity.

Diagnostic Workflow

Before altering your chemistry, diagnose the root cause. Use this decision tree to select the correct intervention.

TroubleshootingFlow Start Coupling Failure Detected (Deletion/Truncation) CheckSeq Analyze Sequence Hydrophobic or Bulky? Start->CheckSeq IsBulky Is residue Bulky? (Aib, N-Me, Val, Ile) CheckSeq->IsBulky Yes IsAgg Is sequence prone to aggregation? (Gly/Ile/Val rich) CheckSeq->IsAgg No (but failing) ReagentSwitch Tier 1: Switch Reagent HBTU -> HATU or COMU IsBulky->ReagentSwitch SolventSwitch Tier 1: Disrupt H-Bonds Use Pseudoprolines or Dmb-Dipeptides IsAgg->SolventSwitch StillFails1 Still Fails? ReagentSwitch->StillFails1 Heat Tier 2: Apply Energy Microwave (75°C) or Double Couple @ 50°C StillFails1->Heat Yes AcidFluoride Tier 3: Extreme Sterics Switch to TFFH (Acid Fluoride) Heat->AcidFluoride Still Fails StillFails2 Still Fails? SolventSwitch->StillFails2 MagicMix Tier 2: Chaotropic Salts 0.1M LiCl or KSCN in DMF StillFails2->MagicMix Yes

Caption: Diagnostic logic flow distinguishing between steric hindrance (requires kinetic activation) and aggregation (requires structural disruption).

Module 1: The Chemistry (Reagent Selection)

The Problem: Standard reagents like HBTU generate an OBt-ester.[1] While stable, this ester is often too bulky or slow to react with a sterically hindered amine (like N-methyl amino acids or Aib).[1]

The Solution: Switch to reagents that generate OAt (7-azabenzotriazole) or Oxyma esters.[1]

Technical Comparison of Coupling Reagents
ReagentActive SpeciesMechanism BenefitRecommended Use
HBTU/HCTU OBt EsterStandard.[1] Low cost.Routine synthesis (Ala, Gly, Phe).[1] Avoid for bulky residues.
HATU OAt EsterNeighbouring Group Effect: The pyridine nitrogen in the 7-position hydrogen bonds with the incoming amine, positioning it for attack.Gold Standard for hindered couplings (Aib, Val, Ile).[1]
COMU Oxyma EsterSuperior leaving group (Oxyma) + Uronium structure.[1] Safer (non-explosive) than HOBt.[1][2]Excellent alternative to HATU.[1] Higher solubility in DMF.
PyBOP OBt EsterPhosphonium salt.[1] Does not guanidinylate the N-terminus.[1][2]Use if the coupling is very slow (>2 hours) to avoid capping the chain.[1]
Protocol: High-Efficiency HATU Coupling

Use this for Aib, Val, Ile, or N-methyl residues.[1]

  • Dissolve: Amino Acid (4 eq) and HATU (3.9 eq) in DMF.

  • Activate: Add DIPEA (8 eq). Note: Keep base:reagent ratio 2:1.

  • Time: Allow pre-activation for exactly 30 seconds . (Do not wait longer; the active ester can epimerize or hydrolyze).[1]

  • Couple: Add to resin. React for 60 minutes .

  • Recouple: Drain. Do not wash. Add fresh activated solution for another 60 minutes.

Module 2: The Environment (Aggregation & Solvents)[1][4]

The Problem: "Difficult sequences" (often hydrophobic stretches like V-I-V-G) form intermolecular


-sheets on the resin.[1] This gel-like state collapses the resin matrix, hiding the N-terminus from reagents.[1]

The Solution: You must disrupt hydrogen bonding.

Strategy A: Pseudoprolines (The "Kink" Method)

Pseudoprolines (oxazolidines derived from Ser/Thr) mimic the structure of Proline.[1][3][4] They induce a cis-amide bond, creating a "kink" in the backbone that physically prevents


-sheet formation.[1]
  • When to use: If your sequence contains Ser or Thr, replace them with Fmoc-Ser(tBu)-OH

    
    Fmoc-Ser(ΨMe,Me pro)-OH.[1]
    
  • Effect: Solvation increases by orders of magnitude.

Strategy B: "Magic Mixtures" (Chaotropic Salts)

If you cannot alter the sequence, alter the solvent.

Protocol: Chaotropic Wash & Couple

  • Preparation: Dissolve 0.1M LiCl (Lithium Chloride) or 0.4M KSCN (Potassium Thiocyanate) in your DMF coupling solution.[1]

  • Mechanism: These salts are chaotropic; they disrupt the ordered hydrogen networks of the

    
    -sheets, re-swelling the resin.
    
  • Warning: Wash the resin thoroughly with pure DMF after this step to remove salt deposits before deprotection.

Module 3: Extreme Sterics (Aib & N-Methyls)

The Problem:


-disubstituted amino acids (Aib) and N-methylated residues act as "steric fortresses."[1][5] The nucleophile is buried.
Solution: Acid Fluorides (TFFH)

When HATU fails, Acid Fluorides are smaller and more reactive than OAt esters.[1]

Protocol: TFFH Activation

  • Reagents: Fmoc-Amino Acid (3 eq), TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3 eq), DIPEA (6 eq).[1][6]

  • Solvent: DCM (Dichloromethane) is often better than DMF here as it solvates hydrophobic protected regions better.[1]

  • Execution: Pre-activate for 0 minutes (add directly to resin).

  • Reaction: 2 hours double coupling.

Solution: Microwave Assistance
  • Temperature: 75°C is standard for bulky residues.[1]

  • Time: 5 minutes at 75°C is often superior to 2 hours at RT.[1]

  • Caution: Do not use microwave heating for Cys or His couplings (high risk of racemization).[1] Use 50°C max for these.

Module 4: Validation (Stop Using the Kaiser Test)

The Issue: You suspect a failed coupling on a Proline or N-methyl residue, but the Kaiser test is negative (yellow). The Reality: The Kaiser test (Ninhydrin) only detects primary amines .[1] It yields false negatives for secondary amines.[1]

Correct Protocol: The Chloranil Test

Use this for Proline, N-methyl amino acids, or Tetrahydroisoquinoline.[1]

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% Chloranil in DMF.

  • Procedure:

    • Place a few resin beads in a tube.[1][7]

    • Add 2 drops A + 2 drops B.[1]

    • Wait 5 minutes at room temperature.

  • Interpretation:

    • Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling).[1]

    • Colorless/Amber: Negative (Coupling Complete).

Visualizing the Steric Mechanism

Understanding why HATU works where HBTU fails is critical for experimental design.

ActivationMechanism HBTU_Path HBTU Activation (Benzotriazole) Target Sterically Hindered Amine (Nucleophile) HBTU_Path->Target Slow Attack (Steric Clash) HATU_Path HATU Activation (7-Azabenzotriazole) HATU_Path->Target Fast Attack (N7-Hydrogen Bonding Assists Approach)

Caption: The "Neighbouring Group Effect." The Nitrogen at position 7 in HATU hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating the reaction despite steric bulk.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][8] An efficient peptide coupling additive.[9] Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link[1]

  • Mutter, M., et al. (1995).[1] Pseudoprolines: A new concept for the synthesis of "difficult" sequences. Journal of the American Chemical Society. Link[1]

  • CEM Corporation. (n.d.).[1] Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Application Note. Link

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Technical Guide. Link

  • Vojkovsky, T. (1995).[1] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237.[1] (Source of the Chloranil Test protocol).

Sources

optimizing reaction conditions for the esterification of hindered amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EST-AA-992 Subject: Optimization of Reaction Conditions for Sterically Hindered Substrates Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

You are encountering low yields or racemization when esterifying hindered amino acids (e.g., Aib,


-methyl-Valine, 

-disubstituted analogs). Standard Fischer esterification fails here because the steric bulk around the carbonyl carbon prevents the formation of the tetrahedral intermediate.

This guide moves beyond "textbook" chemistry to provide industrial-grade protocols that circumvent steric clash. We prioritize Alkylation over Acylation to solve this thermodynamic puzzle.

Quick Diagnostic: Select Your Methodology

Before proceeding, identify your substrate constraints using the decision matrix below.

DecisionMatrix Start Select Substrate Type Sensitive Acid Sensitive? (Boc, tBu) Start->Sensitive Hindered Steric Bulk Level Sensitive->Hindered No Method_Cs Method A: Cs2CO3 Alkylation (Best for Bulk) Sensitive->Method_Cs Yes (General Alkyl) Method_TMS Method B: TMS-Diazomethane (Best for Methyl Esters) Sensitive->Method_TMS Yes (Methyl only) Hindered->Method_Cs Extreme (Aib, N-Me) Method_SOCl2 Method C: SOCl2 + DMF Cat. (Only for robust substrates) Hindered->Method_SOCl2 Moderate (Val, Ile)

Figure 1: Methodological Decision Tree for Amino Acid Esterification.

Module 1: The "Gold Standard" – Cesium Carbonate Alkylation

Best for:


-methyl amino acids, Aib, and acid-sensitive protecting groups (Boc).

The Logic: Standard esterification requires a nucleophile (alcohol) to attack a hindered carbonyl. This is energetically unfavorable for bulky substrates. The Fix: We invert the mechanism. We turn the carboxylic acid into a nucleophile (carboxylate) and have it attack an unhindered alkyl halide (


). Cesium (

) is critical here; its large ionic radius creates a "naked," highly reactive carboxylate anion compared to sodium or potassium salts [1].
Protocol #1:

Mediated Esterification
  • Reagents: Dry DMF,

    
     (1.5 eq), Alkyl Iodide (1.2–1.5 eq).
    
  • Temperature: Room Temperature (RT).

Step-by-Step:

  • Dissolution: Dissolve the

    
    -protected amino acid (1.0 mmol) in anhydrous DMF (5 mL). Note: DMF is superior to MeCN for solubility of the Cs-salt.
    
  • Activation: Add

    
     (1.5 mmol). Stir for 15–30 minutes at RT. The solution may become cloudy as the carboxylate salt forms.
    
  • Alkylation: Add the Alkyl Iodide (e.g., MeI, EtI, BnBr) (1.2–1.5 mmol) dropwise.

  • Reaction: Stir at RT.

    • Simple substrates: Complete in 2–4 hours.

    • Hindered (

      
      -Me-Val, Aib): May require 12–16 hours.
      
  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Dry over

    
    .[1]
    

Troubleshooting:

  • Issue: Reaction too slow?

    • Fix: Add Tetrabutylammonium iodide (TBAI, 10 mol%) as a phase transfer catalyst to solubilize the anion further.

  • Issue: Racemization?

    • Insight: This method generally suppresses racemization because it avoids the oxazolone intermediate common in activation pathways (like EDC/DCC) [2].

Module 2: The "Gentle" Methylation – TMS-Diazomethane

Best for: Creating Methyl Esters of Boc-protected amino acids without deprotection.

The Logic: Diazomethane is explosive and requires special glassware. Trimethylsilyldiazomethane (


) is a stable, non-explosive liquid alternative. It reacts with the carboxylic proton to form a transient methyl diazonium species, which is immediately quenched by the carboxylate [3].
Protocol #2:

Esterification
  • Reagents: Benzene/MeOH (3:1) or Toluene/MeOH (3:2),

    
     (2.0 M in hexanes).
    

Step-by-Step:

  • Setup: Dissolve substrate in the solvent mixture (

    
     M concentration).
    
  • Addition: Add

    
     solution dropwise at 
    
    
    
    until a persistent yellow color remains.
  • Completion: Stir for 20 minutes. Evolution of

    
     gas indicates reaction progress.
    
  • Quench: Add a few drops of Glacial Acetic Acid or dilute HCl until the solution becomes colorless (destroys excess reagent).

  • Workup: Concentrate in vacuo. Often requires no further purification.

Module 3: Troubleshooting Thionyl Chloride ( )

Best for: Robust, non-acid-sensitive substrates (e.g., free amino acids forming HCl salts).

The Problem: For hindered acids (Valine, Isoleucine), the formation of the acyl-chlorosulfite intermediate is slow, and the subsequent attack by methanol is sterically blocked.

The Fix (Vilsmeier Activation): Do not use neat


. Use the "Catalytic DMF" method. DMF reacts with 

to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than

alone, forcing the conversion of the hindered acid to the acid chloride [4].

Protocol Modification:

  • Suspend amino acid in dry Methanol (

    
    ).
    
  • Add

    
     (2.0 eq) dropwise.
    
  • CRITICAL: Add 3–5 drops of dry DMF.

  • Heat to reflux.

    • Standard: 2 hours.

    • Hindered: 12–24 hours.

Module 4: Racemization Defense (The Oxazolone Trap)

Racemization is the silent killer in amino acid chemistry. It occurs primarily through the formation of an Oxazolone (Azlactone) intermediate during carboxyl activation.

Mechanism: When you activate the carboxyl group (with EDC, DCC, or


) in an 

-acyl amino acid, the carbonyl oxygen of the amide backbone can attack the activated ester. This forms a 5-membered oxazolone ring. The

-proton on this ring is highly acidic (

), leading to rapid enolization and loss of chirality [5].

Racemization Step1 Activated AA (L-Isomer) Oxazolone Oxazolone Ring (Azlactone) Step1->Oxazolone Backbone Amide Attack Enol Enol Intermediate (Planar/Achiral) Oxazolone->Enol Base (-H+) Racemate Racemic Mixture (D/L Isomers) Oxazolone->Racemate Hydrolysis/Alcoholysis Enol->Oxazolone Reprotonation

Figure 2: The Oxazolone Racemization Pathway.

Prevention Strategy:

  • Avoid Activation: Use the

    
     alkylation method (Module 1). Since the carbonyl is never "activated" into a leaving group, the oxazolone cannot form.
    
  • Urethane Protections: Use Boc or Fmoc protection. The oxygen in the carbamate is less nucleophilic than in an amide (

    
    -acyl), drastically reducing oxazolone formation.
    
Summary of Efficiency
MethodSubstrate SuitabilityHindered YieldRacemization RiskKey Reagents

Alkylation
Excellent (Aib,

-Me)
High (>90%) Low

, Alkyl Iodide, DMF

Good (Methyl esters only)High (>95%)Very Low

, MeOH

/ MeOH
Poor (Hindered), Good (Simple)Low (<50%)*High (

-acyl)
Thionyl Chloride, Reflux
Fischer (

)
PoorVery LowModerate

, Alcohol

*Yields for hindered substrates without Vilsmeier optimization.

References
  • Wang, S.S., et al. (1977). "Preparation of hindered esters via cesium salts." Journal of Organic Chemistry, 42(8), 1286–1290.

  • Kruizinga, W.H., et al. (1981). "Cesium carbonate promoted O-alkylation of carboxylic acids." Journal of the Chemical Society, Chemical Communications, (22), 1183–1184.

  • Hashimoto, N., et al. (1981).[2] "A Simple Efficient Preparation of Methyl Esters with Trimethylsilyldiazomethane." Chemical and Pharmaceutical Bulletin, 29(5), 1475-1478.

  • Arrieta, A., et al. (1984). "Vilsmeier reagents in organic synthesis: esterification of hindered carboxylic acids." Synthetic Communications, 14(10), 939-945.

  • Benoiton, N.L. (1983). "Oxazol-5(4H)-ones and the racemization of amino acid derivatives." The Peptides: Analysis, Synthesis, Biology, Vol 5, 217-284.

Sources

Technical Support Center: N-Boc Deprotection of (R)-Methyl 2-Amino-3,3-dimethylbutanoate without Epimerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective deprotection of N-Boc-(R)-Methyl 2-amino-3,3-dimethylbutanoate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of removing the tert-butyloxycarbonyl (Boc) protecting group from this sterically hindered amino ester while preserving its chiral integrity. Here, we address common issues through a series of frequently asked questions and provide detailed, field-proven protocols to ensure successful and epimerization-free deprotection.

Introduction: The Challenge of Steric Hindrance and Chirality

N-Boc-(R)-Methyl 2-amino-3,3-dimethylbutanoate presents a unique synthetic challenge due to the bulky tert-butyl group adjacent to the chiral center. This steric hindrance can render standard Boc deprotection protocols sluggish or incomplete.[1] Furthermore, the proximity of the ester functionality raises the risk of epimerization at the α-carbon under certain conditions, a critical issue in the synthesis of enantiomerically pure compounds. This guide provides solutions to mitigate these challenges, ensuring high-yield deprotection without compromising stereochemical purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard TFA/DCM deprotection is slow and incomplete. What's causing this?

A: Incomplete deprotection of this substrate is a common issue primarily due to the significant steric hindrance posed by the neighboring tert-butyl group.[1] Standard conditions, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), may not be sufficiently potent to overcome this hindrance effectively at room temperature.[2][3]

Troubleshooting Steps:

  • Increase Acid Concentration: While a higher concentration of TFA can increase the reaction rate, it also elevates the risk of side reactions and epimerization. Proceed with caution and monitor the reaction closely.

  • Elevate Temperature: Gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion. However, this also increases the risk of epimerization.

  • Alternative Acidic Conditions: Consider using a stronger acid system like 4M HCl in 1,4-dioxane.[2][4] This reagent is often more effective for sterically hindered substrates.

Q2: I'm observing epimerization of my product. What is the mechanism, and how can I prevent it?

A: Epimerization in amino acid derivatives can occur via two primary mechanisms: direct enolization of the ester under basic or harsh acidic conditions, or through the formation of an oxazolone intermediate. The latter is less likely during Boc deprotection itself but can be a concern in subsequent coupling reactions if the deprotection is not clean. The more probable cause during deprotection is direct abstraction of the α-proton by a base or its removal under harsh acidic conditions, leading to a planar enolate intermediate that can be protonated from either face, resulting in a racemic or epimerized mixture.[5]

Prevention Strategies:

  • Avoid Basic Conditions: Strictly avoid any basic workup until the deprotecting acid has been thoroughly removed.

  • Use Anhydrous Conditions: Water can sometimes mediate side reactions.[1] Ensure all solvents and reagents are anhydrous.

  • Milder Acidic Methods: Opt for protocols known to minimize epimerization. Milder acids or shorter reaction times at lower temperatures are preferable.

  • Non-Acidic Alternatives: In cases where the substrate is highly sensitive, non-acidic deprotection methods can be explored, although they may be less common for Boc groups.[3][6]

Q3: Are there milder, non-TFA based acidic methods that are effective for this substrate?

A: Yes, several alternatives to TFA can be employed for a cleaner and more controlled deprotection.

  • HCl in Dioxane/Methanol: A solution of 4M HCl in 1,4-dioxane is a widely used and effective reagent for Boc deprotection.[2][4] It is often faster and cleaner than TFA for hindered substrates. Alternatively, generating anhydrous HCl in methanol from acetyl chloride can also be a mild and effective option.[7]

  • Phosphoric Acid: Aqueous phosphoric acid in a suitable organic solvent has been reported as a mild deprotection agent.[7]

  • p-Toluenesulfonic Acid (pTSA): pTSA in a suitable solvent can be an effective and more environmentally friendly alternative to TFA.[8]

Q4: Can I use non-acidic methods to deprotect the N-Boc group?

A: While less common for Boc groups, which are specifically designed for acid lability, some non-acidic methods have been reported. These are particularly useful if your molecule contains other acid-sensitive functional groups.[3]

  • Thermal Deprotection: In some cases, heating the Boc-protected amine can lead to thermal cleavage of the protecting group.[6][9] This often requires high temperatures (e.g., 185°C) and may not be suitable for all substrates.[6]

  • Oxalyl Chloride in Methanol: A mild method using oxalyl chloride in methanol has been reported for the deprotection of various N-Boc compounds.[7][10][11] This method is tolerant of many functional groups.[10][11]

Recommended Protocols

Below are detailed, step-by-step protocols for the deprotection of N-Boc-(R)-Methyl 2-amino-3,3-dimethylbutanoate, designed to minimize epimerization.

Protocol 1: Deprotection using 4M HCl in 1,4-Dioxane (Recommended)

This is the preferred method for sterically hindered substrates due to its efficiency and generally clean reaction profile.[2][4]

Materials:

  • N-Boc-(R)-Methyl 2-amino-3,3-dimethylbutanoate

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane (DCM) or ethyl acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected amino ester (1 equivalent) in a minimal amount of anhydrous DCM or leave it neat in a round-bottom flask.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess HCl and dioxane.

  • To isolate the hydrochloride salt, add cold, anhydrous diethyl ether to the residue to precipitate the product. Filter and wash with more cold diethyl ether.

  • To obtain the free amine, dissolve the crude residue in DCM or EtOAc and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Deprotection using Oxalyl Chloride in Methanol

This method offers a mild, non-TFA alternative suitable for substrates with other acid-sensitive groups.[3][7][10][11]

Materials:

  • N-Boc-(R)-Methyl 2-amino-3,3-dimethylbutanoate

  • Oxalyl chloride

  • Anhydrous methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected amino ester (1 equivalent) in anhydrous methanol (to a concentration of approximately 0.1 M).

  • At room temperature, add oxalyl chloride (3 equivalents) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until effervescence stops.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine.

Comparative Summary of Deprotection Methods

MethodReagentsSolventTemp.TimeAdvantagesDisadvantages
TFA/DCM Trifluoroacetic acidDichloromethane0°C to RT1-4 hCommon, readily available.Can be sluggish for hindered substrates, risk of side reactions and epimerization.[2][3][12]
HCl/Dioxane 4M HCl in DioxaneDioxane0°C to RT1-4 hHighly effective for hindered substrates, clean reaction.[2][4]Dioxane is a peroxide former and has health concerns.
Oxalyl Chloride Oxalyl chlorideMethanolRT1-4 hMild, good for acid-sensitive substrates.[7][10][11]Oxalyl chloride is toxic and moisture-sensitive.

Visualizing the Deprotection and Epimerization Pathways

Deprotection Mechanism

G cluster_0 Acid-Catalyzed Boc Deprotection Boc-Amine N-Boc-(R)-Methyl 2-amino-3,3-dimethylbutanoate Protonated_Boc Protonated Carbamate Boc-Amine->Protonated_Boc + H⁺ Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Fragmentation Carbamic_Acid Unstable Carbamic Acid Protonated_Boc->Carbamic_Acid Isobutylene Isobutylene Carbocation->Isobutylene - H⁺ Free_Amine (R)-Methyl 2-amino- 3,3-dimethylbutanoate (Amine Salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed removal of the Boc protecting group.[2][12]

Epimerization Pathway

G cluster_1 Potential for Epimerization via Enolization R_Ester (R)-Amino Ester Enolate Planar Enolate Intermediate R_Ester->Enolate - H⁺ (Harsh Conditions) Enolate->R_Ester + H⁺ S_Ester (S)-Amino Ester Enolate->S_Ester + H⁺

Sources

Validation & Comparative

enantiomeric excess determination of (R)-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride by chiral chromatography

[1]

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

(R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride (also known as (R)-tert-Leucine methyl ester HCl) is a critical chiral building block in the synthesis of peptide-based therapeutics and HIV protease inhibitors.[1] Its bulky tert-butyl group provides exceptional steric control, but this same bulk—combined with the lack of a strong chromophore—presents a distinct analytical challenge.[1]

This guide objectively compares three methodologies for determining enantiomeric excess (ee):

  • Direct Chiral HPLC (Crown Ether): The industry gold standard for primary amines.

  • Zwitterionic Ion Exchange (ZWIX): The MS-compatible alternative.

  • Derivatization (Marfey’s Method): The high-sensitivity contingency.

Our Verdict: For routine process monitoring and QC where UV detection is feasible (200–210 nm), Direct Chiral HPLC using an Immobilized Crown Ether Column (CROWNPAK CR-I) is the superior choice due to minimal sample preparation and high reproducibility.[1]

The Analytical Challenge

Before selecting a method, the analyst must acknowledge the physicochemical constraints of the analyte:

  • Chromophore Absence: The molecule lacks aromatic rings or conjugated systems, necessitating low-UV detection (200–210 nm) or universal detectors (CAD/ELSD/MS).[1]

  • Primary Amine Functionality: The free amine is highly polar; however, as a hydrochloride salt, it exists as an ammonium ion (

    
    ), which is the specific recognition motif for crown ether selectors.[1]
    
  • Ester Stability: The methyl ester is susceptible to hydrolysis in strongly acidic or basic aqueous conditions over prolonged periods.

Comparative Methodology Landscape

Method A: Immobilized Crown Ether (Recommended)[1]
  • Column: Daicel CROWNPAK CR-I(+) or CR-I(-) (3.0 x 150 mm, 5 µm).[1][2][3][4]

  • Mechanism: Host-guest complexation.[1] The 18-crown-6 ether ring forms a reversible complex with the ammonium protons (

    
    ) of the analyte.[1]
    
  • Mobile Phase: Aqueous

    
     (pH 1.0–2.[4]0) with Acetonitrile (ACN).
    
  • Pros: No derivatization; highly specific for

    
    -amino acids; elution order inversion possible by switching between (+) and (-) columns.[1]
    
  • Cons: Acidic mobile phase requires corrosion-resistant LC systems; low UV detection limit.[1]

Method B: Zwitterionic Ion Exchange (ZWIX)[1][12]
  • Column: Chiralpak ZWIX(+) or ZWIX(-).[1][3][5][6]

  • Mechanism: Synergistic ion-exchange and hydrogen bonding using Cinchona alkaloid-derived selectors.[1]

  • Mobile Phase: MeOH/MeCN with minor additives (Formic acid/DEA).

  • Pros: MS-compatible (volatile buffers); reduced hydrolysis risk (high organic content).[1]

  • Cons: Longer equilibration times; complex retention mechanism.

Method C: Pre-column Derivatization[1]
  • Reagent: Marfey’s Reagent (FDAA) or GITC.

  • Column: Standard C18 Reversed Phase.

  • Pros: Introduces a strong UV chromophore (340 nm); increases retention on C18.

  • Cons: Kinetic resolution risk (racemization during reaction); labor-intensive; indirect measurement.[1]

Performance Matrix
FeatureMethod A: Crown Ether (CR-I)Method B: Zwitterionic (ZWIX)Method C: Derivatization
Primary Selectivity Ammonium ComplexationIon Exchange + H-BondingDiastereomeric Separation
Sample Prep Dissolve & ShootDissolve & Shoot60-90 min reaction
Resolution (

)
Typically > 2.0Typically > 1.5Varies (> 3.0 possible)
UV Sensitivity Low (200 nm)Low (200 nm) or MSHigh (340 nm)
Throughput High (10-15 min)Medium (15-25 min)Low (Prep + Run)
Cost per Sample LowLowHigh (Reagent cost)

Deep Dive Protocol: Method A (Crown Ether)[1]

This protocol utilizes the CROWNPAK CR-I(+) due to its immobilized phase, allowing organic modifiers to reduce retention time and peak width.[1]

Experimental Conditions[8][10]
  • Column: Daicel CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm).[1][2][3][4]

  • Mobile Phase:

    
     (pH 1.[3]5) / Acetonitrile (85:15 v/v).[3]
    
    • Note: Prepare pH 1.5 aqueous solution using Perchloric acid. Mix 85 parts of this solution with 15 parts ACN.

  • Flow Rate: 0.4 mL/min (Optimized for 3.0 mm ID).

  • Temperature: 10°C to 25°C.

    • Critical: Lower temperatures (10–15°C) often improve resolution (

      
      ) and stability of the ester.
      
  • Detection: UV at 200 nm.[7][3]

  • Injection Volume: 5–10 µL.

Sample Preparation
  • Stock Solution: Weigh 10 mg of (R)-Methyl 2-amino-3,3-dimethylbutanoate HCl.

  • Diluent: Dissolve in Mobile Phase.

  • Concentration: 1.0 mg/mL.

  • Filtration: 0.22 µm PTFE filter.

Elution Order & Logic

On the CR-I(+) column, the D-isomer (R-configuration for tert-leucine) generally forms a tighter complex and elutes first or second depending on the specific steric fit, but for most

first1
  • Validation: Inject a racemic standard to confirm order.

  • Inversion: If the (R)-isomer is the major peak and elutes first, it may mask the (S)-impurity.[1] To quantify trace (S), switch to CROWNPAK CR-I(-) to elute the (S)-minor component first.[1]

System Suitability Criteria
  • Resolution (

    
    ):  NLT 2.0 between enantiomers.
    
  • Tailing Factor: NMT 1.5.

  • % RSD (Area): NMT 2.0% (n=5).

Decision & Workflow Visualization

Method Selection Decision Tree

MethodSelectionStartAnalyte: (R)-tert-Leucine Methyl Ester HClCheckUVIs High Sensitivity Required?(Trace analysis < 0.05%)Start->CheckUVCheckMSIs Mass Spec Available?CheckUV->CheckMSNo (Standard Detection)MethodCMethod C: Derivatization(High Sensitivity UV)CheckUV->MethodCYes (Low UV response)MethodAMethod A: Crown Ether (CR-I)(Standard QC/Process)CheckMS->MethodANo (UV 200nm OK)MethodBMethod B: ZWIX(LC-MS Compatible)CheckMS->MethodBYes

Figure 1: Decision matrix for selecting the optimal chiral analysis technique based on laboratory capabilities and sensitivity requirements.

Optimized Workflow for Crown Ether Analysis

WorkflowSampleSample: (R)-Isomer HClPrepDissolve in Mobile Phase(pH 1.5 HClO4 : ACN)Sample->PrepTempCool Column to 15°C(Enhances Resolution)Prep->TempInjectInject on CROWNPAK CR-I(+)Temp->InjectDetectDetect UV @ 200nmInject->DetectResultCalculate % ee(Area R / Total Area)Detect->Result

Figure 2: Step-by-step workflow for the direct analysis method using CROWNPAK CR-I(+).

Troubleshooting & Expert Insights

Stability Warning

The methyl ester moiety is labile.

  • Symptom: Appearance of a new peak increasing over time (tert-Leucine free acid).[1]

  • Fix: Keep autosampler temperature at 4°C. Limit run times. If hydrolysis is severe, switch to Method B (ZWIX) which uses methanol instead of acidic water.

Elution Reversal Strategy

If your sample is 99% (R) and you need to quantify 1% (S):

  • On CR-I(+) , (R) likely elutes first. The tail of the huge (R) peak can hide the small (S) peak.

  • Solution: Use CR-I(-) .[1] This reverses the order. The small (S) peak will elute first, allowing precise integration on a flat baseline.

Mobile Phase Optimization
  • Perchloric Acid (

    
    ):  Essential for forming the ammonium complex. Do not substitute with phosphate or acetate buffers, as the counter-ion interferes with the crown ether "cavity" fit.
    
  • Methanol vs. Acetonitrile: Methanol can be used with CR-I columns but may result in higher backpressure.[1] ACN is preferred for peak sharpness.

References

  • Daicel Corporation. (2023).[3] Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. Link

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A, 1467, 19-32.[1] Link[1]

  • Ilisz, I., et al. (2012).

    
    -Amino Acids on Zwitterionic Chiral Stationary Phases. Journal of Chromatography A, 1269, 94-102.[1] Link[1]
    
  • Bhushan, R., & Martens, J. (2001). Amino Acids and Their Derivatives: Chiral Liquid Chromatography. Encyclopedia of Separation Science. Link

  • Naga Jhansi, T., et al. (2019).[8][7] Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32(1), 69-72.[1][8][7] (Demonstrates Crownpak utility for similar amino-amides). Link[1]

Safety Operating Guide

Operational Disposal Protocol: (R)-Methyl 2-amino-3,3-dimethylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

(R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride (CAS: 112245-08-6) is a chiral amino acid ester salt. While often classified as non-hazardous under GHS criteria by some vendors, it must be managed as Non-Regulated Chemical Waste due to its potential to hydrolyze into methanol and the parent amino acid upon contact with water or bases.

Core Directive: Do NOT dispose of via sanitary sewer (drain). The primary disposal method is high-temperature incineration via a licensed chemical waste contractor. Segregate as "Non-Halogenated Organic Waste" if solid, or "Aqueous Acidic Waste" if in solution, pending pH adjustment.

Chemical Profile & Hazard Assessment

Understanding the physicochemical nature of the analyte is the first step in safe disposal. This compound is the hydrochloride salt of a bulky, non-proteinogenic amino acid ester.

ParameterDataOperational Implication
Chemical Name (R)-Methyl 2-amino-3,3-dimethylbutanoate HClSpecific enantiomer; treat same as (S)- form
CAS Number 112245-08-6 (R-isomer)Use for waste manifesting
Molecular Formula C₇H₁₅NO₂[1][2][3][4] · HClContains Nitrogen and Chlorine
Physical State White to off-white solidDust generation potential
Solubility Soluble in water, Methanol, DMSOMobile in aqueous environments
Acidity (pH) Acidic in aqueous solution (~3.0 - 5.0)Corrosive to metal plumbing over time
Stability Hygroscopic; Hydrolyzes in baseKeep dry; segregate from strong bases

GHS Classification Note: While some SDSs list "No GHS Classification," treat as Skin Irrit. 2 / Eye Irrit. 2 due to the acidic nature of the hydrochloride salt and the general properties of amino acid esters [1, 2].

Scientific Rationale: The Hydrolysis Risk

Why we don't drain dispose: The "Trustworthiness" of this protocol relies on understanding the compound's reactivity. Amino acid esters are susceptible to hydrolysis.[5] In the presence of water (and accelerated by base), this compound degrades into (R)-tert-Leucine and Methanol .

  • Methanol Generation: Even trace amounts of methanol raise the Biological Oxygen Demand (BOD) and flammability profile of the waste stream.

  • Acidification: The HCl counter-ion will lower the pH of the waste stream, potentially triggering RCRA Corrosivity (D002) violations if not neutralized.

Mechanism of Hydrolysis

The following diagram illustrates the breakdown pathway that necessitates organic waste segregation.

HydrolysisPathway Substrate (R)-Methyl 2-amino-3,3- dimethylbutanoate HCl Intermediate Hydrolysis Reaction Substrate->Intermediate Water + H₂O / OH⁻ Water->Intermediate Product1 (R)-tert-Leucine (Amino Acid) Intermediate->Product1 Product2 Methanol (Flammable/Toxic) Intermediate->Product2  Risk Factor Product3 Chloride Ions (Cl⁻) Intermediate->Product3

Figure 1: Hydrolysis pathway releasing Methanol, justifying the prohibition of drain disposal.

Operational Disposal Workflow

This protocol is designed to be self-validating. If the waste stream pH is unknown, the protocol forces a check.

A. Solid Waste (Pure Substance)
  • Container: Collect in a high-density polyethylene (HDPE) or glass amber jar.

  • Labeling: Label as "Non-Regulated Chemical Waste - Solid."

    • Constituents: (R)-Methyl 2-amino-3,3-dimethylbutanoate HCl (100%).

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates) or strong bases (generates heat/gas).

  • Disposal Path: Lab Pack for High-Temperature Incineration .

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Most disposal scenarios involve the compound dissolved in solvents (Methanol, DCM, Ethyl Acetate).

  • Characterize Solvent:

    • Halogenated:[6] (e.g., DCM, Chloroform) -> Segregate to Halogenated Waste.

    • Non-Halogenated: (e.g., Methanol, Ethanol) -> Segregate to Flammable Solvents.

  • pH Check (Crucial):

    • Dip a pH strip into the waste container.

    • If pH < 4: Add Sodium Bicarbonate (NaHCO₃) slowly to neutralize to pH 6-8 before sealing. Caution: CO₂ evolution.

  • Disposal Path: Fuel Blending (for high BTU solvents) or Incineration.

C. Aqueous Waste (Buffers/Rinses)
  • Collection: Carboy designated for "Aqueous Chemical Waste."

  • Neutralization: Mandatory. The HCl salt will acidify the carboy. Neutralize with dilute NaOH or NaHCO₃ to pH 5-9.

  • Prohibition: Do not pour down the sink even after neutralization, as the organic load (COD/BOD) from the amino acid ester violates most municipal sewer use ordinances.

Decision Logic for Waste Segregation

WasteSegregation Start Waste Material StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Liquid Liquid StateCheck->Liquid ActionSolid Bin: Solid Chemical Waste Method: Incineration Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl₃) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous ActionHalo Bin: Halogenated Organic Method: Incineration Halo->ActionHalo ActionNonHalo Bin: Flammable Organic Method: Fuel Blending NonHalo->ActionNonHalo ActionAq Bin: Aqueous Chemical Action: Neutralize pH 5-9 Aqueous->ActionAq

Figure 2: Step-by-step decision matrix for segregating waste streams.

Emergency Spill Response

In the event of a benchtop spill (solid or solution):

  • PPE: Nitrile gloves, safety glasses, lab coat. (Respiratory protection if dust is visible).

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersal. Sweep up carefully.

    • Liquid: Isolate the area.[7][8][9] Use a universal absorbent (vermiculite or spill pads).

  • Decontamination:

    • Wipe the surface with a 10% Sodium Carbonate solution. This neutralizes the HCl and initiates hydrolysis of the ester residue.

    • Follow with a water rinse.[7][8]

  • Disposal: Place all spill debris (gloves, paper towels, absorbent) into a clear plastic bag, seal, and label as "Chemical Spill Debris - (R)-Methyl 2-amino-3,3-dimethylbutanoate HCl."

Regulatory Compliance (RCRA)[6][12]

  • P-List/U-List: This compound is not listed on the EPA P-list (acutely hazardous) or U-list (toxic) [3].

  • Characteristic Waste:

    • Ignitability (D001): No (unless in flammable solvent).

    • Corrosivity (D002): Possible if aqueous solution pH ≤ 2.[10] Neutralization is required to avoid this classification.

    • Reactivity (D003): No.

    • Toxicity (D004-D043): Not applicable.

  • European Waste Code (EWC): Recommend 16 05 09 (discarded chemicals other than those mentioned in 16 05 06, 16 05 07 or 16 05 08).

References

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like (R)-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to ensure that every researcher can operate with confidence, backed by field-proven insights and a self-validating system of protocols.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound, and structurally similar amino acid esters, present a multi-faceted hazard profile that necessitates a comprehensive PPE strategy. A thorough understanding of these risks is the foundation of safe laboratory practice.

While specific toxicological data for the hydrochloride salt is not extensively detailed in readily available literature, by examining the parent compound and similar chemical structures, we can establish a robust safety framework. The primary hazards are summarized below.

Hazard ClassificationDescriptionPotential Consequences
Skin Irritation Causes skin irritation upon contact.[1]Redness, itching, and inflammation. Prolonged contact may lead to dermatitis.[2]
Serious Eye Irritation Causes serious eye irritation.[1]Pain, redness, watering, and potential damage to the cornea if not promptly addressed.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1]Coughing, sneezing, and irritation of the nasal passages and throat.
Harmful if Swallowed Acute oral toxicity is a concern.[1]May cause gastrointestinal irritation and other systemic effects.
Flammability While the hydrochloride salt is a solid, related amino acid methyl esters can be flammable liquids.[3][4]Prudent practice dictates keeping the compound away from ignition sources.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Based on the hazard profile, a specific ensemble of PPE is required. This is not merely a recommendation but a mandatory operational standard for handling this compound.

Eye and Face Protection: The First Line of Defense
  • Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing or aerosol generation (e.g., weighing, preparing solutions), chemical splash goggles are mandatory.[5] A face shield, worn in conjunction with goggles, is recommended when handling larger quantities.

  • Causality: The primary route of immediate and severe injury is eye contact. The hydrochloride salt is likely a fine powder that can easily become airborne. Goggles provide a seal around the eyes, offering superior protection against dust and splashes compared to safety glasses alone.

Hand Protection: Ensuring Chemical Resistance
  • Requirement: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. It is critical to inspect gloves for any signs of degradation or perforation before use.[5]

  • Causality: Direct skin contact can cause irritation.[1] Gloves provide a barrier to prevent this. Always wash hands thoroughly after removing gloves to eliminate the risk of secondary exposure.[1]

Body Protection: Shielding Against Contamination
  • Requirement: A standard laboratory coat is required. For procedures with a significant risk of contamination, a chemically resistant apron over the lab coat is advised.

  • Causality: A lab coat protects your personal clothing and underlying skin from accidental spills and contamination. It should be kept fastened to provide continuous coverage.

Respiratory Protection: A Precautionary Measure
  • Requirement: Under normal handling conditions within a certified chemical fume hood, respiratory protection is not typically required. However, if you are handling large quantities or if there is a potential for significant aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary.[5]

  • Causality: Inhalation of the powdered compound can lead to respiratory tract irritation.[1] Engineering controls, such as a fume hood, are the primary method to mitigate this risk.

Operational Protocols: A Self-Validating System

Adherence to strict, step-by-step protocols is non-negotiable. These workflows are designed to be self-validating, ensuring that safety is an integral part of the scientific procedure.

PPE Donning and Doffing Sequence

Properly putting on and taking off PPE is as crucial as the equipment itself. The following sequence is designed to minimize the risk of cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: PPE Donning and Doffing Workflow.

Safe Handling Workflow for this compound

This workflow outlines the critical steps for safely handling the compound during routine laboratory operations.

Safe_Handling Start Start: Verify Fume Hood Certification Prep 1. Prepare Work Area: - Decontaminate surface - Lay down absorbent liner Start->Prep Don_PPE 2. Don Required PPE (See Donning Sequence) Prep->Don_PPE Weigh 3. Weigh Compound: - Use anti-static weigh boat - Minimize aerosol generation Don_PPE->Weigh Transfer 4. Transfer to Reaction Vessel: - Use spatula - Rinse weigh boat with solvent Weigh->Transfer Cleanup 5. Immediate Cleanup: - Wipe down surfaces - Dispose of contaminated materials Transfer->Cleanup Doff_PPE 6. Doff PPE (See Doffing Sequence) Cleanup->Doff_PPE Wash 7. Wash Hands Thoroughly Doff_PPE->Wash End End Wash->End

Caption: Safe Handling Workflow Diagram.

Emergency Response and Disposal

In Case of Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. If irritation persists, seek medical attention.[3][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, absorbent liners, etc.) that has come into contact with the compound must be disposed of as hazardous chemical waste.

  • Chemical Waste: The compound and any solutions containing it must be disposed of in accordance with local, state, and federal regulations. Do not empty into drains.[2] Ensure the product is disposed of by licensed waste carriers.[7]

Conclusion: A Culture of Safety

The effective use of personal protective equipment for handling this compound is more than a procedural step; it is a cornerstone of a robust safety culture. By understanding the specific hazards and the rationale behind each piece of protective equipment and every procedural step, you, the researcher, become an active participant in ensuring a safe and productive laboratory environment. This guide serves as your trusted resource, empowering you to handle this and other chemical reagents with the expertise and confidence that defines scientific excellence.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylbutane. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet. Retrieved from [Link]

  • Medanta. (n.d.). Methyl 2-amino-3,3-dimethylbutanoate: A Versatile Compound. Retrieved from [Link]

  • BDJHH034697. (n.d.). Methyl 2-amino-3,3-dimethylbutanoate. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • Siddhi Vinayaka Spechem Private Limited. (n.d.). Protected Amino Acids. Retrieved from [Link]

  • ResearchGate. (2020). How to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride? Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.